4-bromo-1-ethyl-3-methyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1-ethyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPZYLLRIDYELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399376 | |
| Record name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519018-28-1 | |
| Record name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a plausible synthetic pathway for the novel compound, 4-bromo-1-ethyl-3-methyl-1H-pyrazole. Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, which makes them attractive scaffolds in drug discovery and development. The introduction of a bromine atom and specific alkyl substituents on the pyrazole ring is anticipated to modulate its physicochemical and biological properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectral data of similar compounds, including 4-bromo-3-methyl-1H-pyrazole and other N-ethylated and C-methylated pyrazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | Singlet | 1H | H-5 |
| ~4.05 | Quartet | 2H | N-CH₂CH₃ |
| ~2.25 | Singlet | 3H | C3-CH₃ |
| ~1.40 | Triplet | 3H | N-CH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C-3 |
| ~139.0 | C-5 |
| ~93.0 | C-4 |
| ~45.0 | N-CH₂CH₃ |
| ~15.0 | N-CH₂CH₃ |
| ~12.0 | C3-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | C-H stretch (aromatic) |
| ~2980-2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1550 | Medium | C=N stretch (ring) |
| ~1480 | Medium | C=C stretch (ring) |
| ~1050 | Strong | C-N stretch |
| ~650 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 204/206 | High | [M]⁺ (presence of Br isotopes) |
| 189/191 | Medium | [M - CH₃]⁺ |
| 175/177 | Medium | [M - C₂H₅]⁺ |
| 125 | High | [M - Br]⁺ |
Experimental Protocols
The following section details a proposed synthetic route for this compound, based on established methodologies for the synthesis of substituted pyrazoles.
3.1. Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from the commercially available 3-methyl-1H-pyrazole.
Step 1: Bromination of 3-methyl-1H-pyrazole
-
Reaction: 3-methyl-1H-pyrazole is brominated at the C4 position.
-
Reagents and Solvents: 3-methyl-1H-pyrazole, N-Bromosuccinimide (NBS), and a suitable solvent such as acetonitrile or dichloromethane.
-
Procedure:
-
Dissolve 3-methyl-1H-pyrazole (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-methyl-1H-pyrazole.
-
Step 2: N-Ethylation of 4-bromo-3-methyl-1H-pyrazole
-
Reaction: The nitrogen at the N1 position of the pyrazole ring is alkylated with an ethyl group.
-
Reagents and Solvents: 4-bromo-3-methyl-1H-pyrazole, ethyl iodide or diethyl sulfate, a base such as potassium carbonate or sodium hydride, and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a stirred solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq.) in the chosen solvent, add the base (e.g., K₂CO₃, 1.5 eq.).
-
Add the ethylating agent (e.g., ethyl iodide, 1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to yield this compound.
-
3.2. Spectroscopic Characterization Methodology
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a thin film on a KBr plate.
-
Mass Spectrometry: Mass spectral data would be acquired on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualization of Experimental Workflow
The following diagram illustrates the proposed synthetic and characterization workflow.
Caption: Synthetic and characterization workflow for this compound.
1H NMR and 13C NMR analysis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the substituents (bromo, ethyl, and methyl groups) on the pyrazole ring each exert a distinct influence on the chemical shifts of the ring and substituent protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and assignments.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the pyrazole ring proton, the ethyl group protons, and the methyl group protons.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5 | ~7.5 | Singlet | 1H | Pyrazole ring proton |
| N-CH₂ | ~4.1 | Quartet | 2H | Ethyl group (CH₂) |
| C3-CH₃ | ~2.2 | Singlet | 3H | Methyl group at C3 |
| N-CH₂-CH₃ | ~1.4 | Triplet | 3H | Ethyl group (CH₃) |
Justification of Predicted ¹H Chemical Shifts:
-
H-5: In unsubstituted pyrazole, the H-3 and H-5 protons are in a similar environment. The presence of a methyl group at C-3 and an ethyl group at N-1 will influence the chemical shift of the remaining ring proton at C-5. The bromine atom at C-4 will likely cause a slight downfield shift of the H-5 proton.
-
N-CH₂ and N-CH₂-CH₃: The ethyl group attached to the nitrogen atom is expected to show a quartet for the methylene (CH₂) protons due to coupling with the adjacent methyl (CH₃) protons, and a triplet for the methyl protons due to coupling with the methylene protons. The chemical shifts are typical for an N-ethyl group on a heterocyclic ring.
-
C3-CH₃: The methyl group at the C-3 position is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the pyrazole ring's electronic structure.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to display six signals, corresponding to the three carbons of the pyrazole ring and the three carbons of the ethyl and methyl substituents.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-3 | ~149 | Pyrazole ring carbon |
| C-5 | ~138 | Pyrazole ring carbon |
| C-4 | ~95 | Pyrazole ring carbon |
| N-CH₂ | ~45 | Ethyl group (CH₂) |
| C3-CH₃ | ~13 | Methyl group at C3 |
| N-CH₂-CH₃ | ~15 | Ethyl group (CH₃) |
Justification of Predicted ¹³C Chemical Shifts:
-
C-3 and C-5: These carbons are part of the pyrazole ring and their chemical shifts are characteristic of this heterocyclic system. The methyl substituent at C-3 will influence its chemical shift.
-
C-4: The carbon atom bearing the bromine substituent (C-4) is expected to be significantly shielded, resulting in an upfield chemical shift. This is a common effect of halogen substitution on aromatic and heteroaromatic rings.
-
N-CH₂, N-CH₂-CH₃, and C3-CH₃: The chemical shifts for the carbons of the ethyl and methyl groups are predicted based on typical values for these groups attached to a pyrazole ring.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Apply a baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
3. ¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Experiment: Standard 1D carbon NMR with proton decoupling.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence with proton decoupling.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Apply a baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of Structure and Workflow
Diagrams created using the DOT language provide clear visual representations of the molecular structure and the analytical process.
Caption: Molecular structure with atom numbering for NMR assignment.
Caption: Experimental workflow for NMR analysis.
An In-depth Technical Guide to the Mass Spectrometry of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 4-bromo-1-ethyl-3-methyl-1H-pyrazole. The information presented is based on established fragmentation patterns of substituted pyrazoles and serves as a predictive resource for the analysis of this compound.
Introduction
This compound is a substituted pyrazole of interest in various fields, including medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules.[1] Understanding the fragmentation patterns of this compound is essential for its unambiguous identification in complex matrices. This guide outlines the expected mass spectral data, proposes a detailed fragmentation pathway, and provides a general experimental protocol for its analysis.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the pyrazole ring and its substituents. The presence of a bromine atom will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments (approximately a 1:1 ratio for 79Br and 81Br isotopes).
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Ions
| Proposed Fragment Ion | Structure | Predicted m/z | Predicted Relative Abundance |
| Molecular Ion [M]+• | This compound | 202/204 | High |
| [M - CH3]+ | Loss of a methyl radical from the ethyl group | 187/189 | Moderate |
| [M - C2H4]+• | Loss of ethylene via McLafferty rearrangement | 174/176 | Moderate to High |
| [M - Br]+ | Loss of a bromine radical | 123 | Moderate |
| [M - C2H5]+ | Loss of an ethyl radical | 173/175 | Low |
| [M - HCN]+• | Loss of hydrogen cyanide from the pyrazole ring | 175/177 | Low |
| [C3H3N2]+ | Pyrazole ring fragment | 67 | Low |
Note: Predicted relative abundances are qualitative and can vary based on the ionization method and energy.
The fragmentation of substituted pyrazoles often follows distinct routes, including the loss of substituents and the cleavage of the heterocyclic ring.[2] For this compound, the initial fragmentation is likely to involve the ethyl group at the N1 position.
A significant fragmentation pathway is expected to be the loss of a methyl radical (•CH3) from the ethyl group to form a stable secondary carbocation, resulting in a fragment at m/z 187/189. Another prominent pathway for N-alkyl substituted heterocycles is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen and subsequent elimination of an alkene. In this case, it would lead to the loss of ethylene (C2H4), producing a fragment at m/z 174/176.
Cleavage of the bromine atom from the pyrazole ring would result in an ion at m/z 123. Loss of the entire ethyl group would lead to a fragment at m/z 173/175. Fragmentation of the pyrazole ring itself, a common feature in the mass spectra of pyrazoles, can occur through the expulsion of a molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 175/177.[2]
Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Experimental Protocol
This section provides a general methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).
4.2. Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer capable of electron ionization.
4.3. GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
4.4. Data Analysis
The acquired data should be processed using the instrument's software. The mass spectrum of the peak corresponding to this compound should be extracted and compared with the predicted fragmentation pattern. The presence of the characteristic bromine isotopic pattern should be confirmed.
Experimental Workflow
The diagram below outlines the general workflow for the mass spectrometric analysis of this compound.
Conclusion
References
Physical and chemical properties of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound 4-bromo-1-ethyl-3-methyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.
Chemical Identity and Physical Properties
This compound is a substituted pyrazole with a bromine atom at the 4-position, an ethyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. It is recognized as a stable crystalline solid and serves as a key intermediate in the synthesis of more complex molecules.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉BrN₂ | [2] |
| Molecular Weight | 189.05 g/mol | [2] |
| CAS Number | 519018-28-1 | [2] |
| Appearance | Crystalline Solid | [1] |
| Boiling Point | 225.9 °C at 760 mmHg | [2] |
| Density | 1.49 g/cm³ | [2] |
| Flash Point | 90.4 °C | [2] |
| Refractive Index | 1.574 | [2] |
| LogP | 1.97390 | [2] |
Synthesis and Characterization
Proposed Synthesis Pathway
A common and effective method for the synthesis of substituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the synthesis of the pyrazole core of the target molecule, the reaction would involve a substituted hydrazine and a 1,3-diketone.
Following the formation of the pyrazole ring, the next step would be bromination. The bromination of pyrazoles can be achieved using various brominating agents.
Logical Flow of Synthesis:
Caption: General synthesis workflow for this compound.
Experimental Protocols for Analogous Compounds
Detailed experimental procedures for the synthesis of structurally similar brominated pyrazoles can provide valuable guidance.
Method 1: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives [5]
This method involves the reaction of 1,3-diketones with arylhydrazines and a brominating agent in a one-pot synthesis. While this protocol uses arylhydrazines, it can be adapted for alkylhydrazines like ethylhydrazine.
-
Reaction: A 1,3-diketone (1 mmol) and an arylhydrazine (1 mmol) are ground with a catalytic amount of silica-supported sulfuric acid (0.01 g) in a mortar and pestle at room temperature under solvent-free conditions.
-
Bromination: N-bromosaccharin (1 mmol) is then added to the mixture and ground for a specified time.
-
Work-up: The reaction mixture is treated with a saturated aqueous solution of Na2S2O3 and extracted with ethyl acetate. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Method 2: Bromination of N-Substituted Pyrazoles
A general procedure for the bromination of N-substituted pyrazoles involves the use of a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.
-
Reaction: To a stirred solution of the N-substituted pyrazole in a solvent such as acetonitrile, a stoichiometric amount of NBS is added.
-
Conditions: The reaction mixture can be stirred at room temperature or heated under reflux, with progress monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure, and the residue is purified.
Characterization
The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity. While specific spectral data for this compound is not available in the reviewed literature, the expected data can be inferred from related structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the pyrazole ring proton.
-
¹³C NMR: Would display signals corresponding to the carbons of the ethyl and methyl groups, as well as the three distinct carbons of the pyrazole ring.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a bromine-containing molecule (approximately equal intensity for M+ and M+2 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=N, and C-N stretching vibrations within the pyrazole ring and its substituents.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the pyrazole ring and the bromine substituent. The pyrazole core is aromatic and can undergo electrophilic substitution, although the existing substituents will direct the position of further reactions. The bromine atom at the 4-position is a versatile functional group that can participate in various cross-coupling reactions.
Key Reactions
-
Cross-Coupling Reactions: The bromo-substituent makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of diverse derivatives.
-
Nucleophilic Substitution: While less common for aryl halides, under specific conditions, the bromine atom could potentially be displaced by strong nucleophiles.
Diagram of Potential Reactions:
References
An In-depth Technical Guide on the Crystal Structure of 4-bromo-1-ethyl-3-methyl-1H-pyrazole and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 4-bromo-1-ethyl-3-methyl-1H-pyrazole. A comprehensive search of crystallographic databases and scientific literature indicates that while the compound is commercially available (CAS No. 519018-28-1)[1][2], its specific single-crystal X-ray structure has not been publicly deposited or published. However, to provide valuable structural insights for researchers in drug development and materials science, this document presents a detailed analysis of closely related bromo-pyrazole derivatives whose crystal structures have been determined. The guide includes crystallographic data, experimental protocols for synthesis and structure determination, and visualizations of experimental workflows and potential applications, adhering to the specified technical requirements.
Introduction to Pyrazole Derivatives
Pyrazole and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[3] The substituent pattern on the pyrazole ring, including the presence of halogens and alkyl groups, plays a crucial role in modulating their physicochemical properties and biological functions. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is fundamental for structure-activity relationship (SAR) studies and rational drug design.
Crystallographic Data of Related Bromo-Pyrazole Derivatives
In the absence of specific data for this compound, this section summarizes the crystallographic data for structurally similar compounds found in the literature. These data provide a basis for understanding the expected molecular geometry and packing interactions.
Crystal Data and Structure Refinement
The following tables present key crystallographic parameters for related bromo-pyrazole compounds.
Table 1: Crystal Data for Selected Bromo-Pyrazole Derivatives
| Parameter | 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monosolvate[4] | 4-bromo-2-(1H-pyrazol-3-yl)phenol[5] |
| Formula | C4H2N3O4⋅C2H6OS | C9H7BrN2O |
| Formula Weight | 328.19 | 239.07 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | C2/c |
| a (Å) | 6.8751(6) | 16.255(3) |
| b (Å) | 11.0506(10) | 4.4119(9) |
| c (Å) | 14.0569(12) | 25.923(5) |
| α (°) | 90 | 90 |
| β (°) | 97.355(3) | 107.99(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1059.17(16) | 1768.2(7) |
| Z | 4 | 8 |
| Temperature (K) | 200 | 150 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Not Specified |
| Rgt(F) | 0.0271 | 0.0450 |
| wRref(F²) | 0.0664 | 0.0960 |
Table 2: Selected Bond Lengths and Angles for 4-bromo-2-(1H-pyrazol-3-yl)phenol[5]
| Bond/Angle | Length (Å) / Angle (°) |
| O···N (intramolecular H-bond) | 2.615(3) |
| Dihedral Angle (pyrazole-phenyl) | 8.6(2) |
Experimental Protocols
This section details generalized methodologies for the synthesis, crystallization, and structural determination of pyrazole derivatives, based on protocols described for related compounds.
General Synthesis of Substituted Pyrazoles
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. The specific substituents are introduced either on the precursors or by subsequent modification of the pyrazole ring. For N-alkylation, an N-H pyrazole is typically treated with an alkyl halide in the presence of a base.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include methanol, ethanol, acetonitrile, or mixtures thereof.[5] For volatile compounds, sublimation can be an effective method for obtaining high-quality crystals.[6]
X-ray Data Collection and Structure Determination
A suitable single crystal is mounted on a diffractometer. Data are collected at a controlled temperature (e.g., 150 K or 200 K) to minimize thermal vibrations.[4][5][7] The structure is solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F². Hydrogen atoms are often located from a difference Fourier map and refined isotropically, while non-hydrogen atoms are refined anisotropically.[4][5]
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates a typical workflow for determining the crystal structure of a novel compound.
Role of Pyrazole Derivatives in Drug Development
Pyrazole scaffolds are prevalent in many therapeutic agents. The structural information derived from crystallography is critical for understanding how these molecules interact with biological targets.
References
- 1. appchemical.com [appchemical.com]
- 2. Hit2Lead | this compound | CAS# 519018-28-1 | MFCD02655588 | BB-4031289 [hit2lead.com]
- 3. Buy 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | 1024120-52-2 [smolecule.com]
- 4. Secure Verification [vinar.vin.bg.ac.rs]
- 5. phaidra.univie.ac.at [phaidra.univie.ac.at]
- 6. mdpi.com [mdpi.com]
- 7. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 4-bromo-1-ethyl-3-methyl-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among the vast array of functionalized pyrazoles, 4-bromo-1-ethyl-3-methyl-1H-pyrazole (CAS No: 65990-16-9) has emerged as a highly versatile and valuable building block. Its unique substitution pattern, featuring a reactive bromine atom at the C4 position, alongside ethyl and methyl groups on the nitrogen and carbon atoms of the pyrazole ring, offers a powerful handle for a variety of chemical transformations. This guide provides an in-depth technical overview of the synthesis, properties, and key applications of this compound as a strategic intermediate in the construction of complex molecular architectures, particularly within the realm of drug discovery and development.[1][2]
Physicochemical Properties and Spectroscopic Data
| Property | Value | Source/Analogue |
| CAS Number | 65990-16-9, 519018-28-1 | [1][3] |
| Molecular Formula | C₆H₉BrN₂ | [1] |
| Molecular Weight | 189.05 g/mol | Calculated |
| Appearance | Likely a solid or liquid | Inferred from related compounds |
| Boiling Point | ~185-188 °C (for 4-bromo-1-methyl-1H-pyrazole) | |
| Density | ~1.558 g/mL at 25 °C (for 4-bromo-1-methyl-1H-pyrazole) |
Note: The boiling point and density are for the closely related 4-bromo-1-methyl-1H-pyrazole and should be considered as estimates for the title compound.
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible synthetic route involves the initial formation of the pyrazole core, followed by N-ethylation and subsequent regioselective bromination.
Figure 1: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole (Hypothetical)
This protocol is based on the general synthesis of N-substituted pyrazoles.
-
Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-ol. To a solution of ethyl acetoacetate (1.0 eq) in ethanol, ethylhydrazine (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield 1-ethyl-3-methyl-1H-pyrazol-5-ol.
-
Step 2: Bromination. The direct bromination of 1-ethyl-3-methyl-1H-pyrazole at the C4 position can be achieved using a suitable brominating agent. To a solution of 1-ethyl-3-methyl-1H-pyrazole (prepared from the pyrazolone via reduction or other methods) in a chlorinated solvent (e.g., dichloromethane or chloroform), N-bromosuccinimide (NBS) (1.0-1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.[4]
Utility as a Building Block in Cross-Coupling Reactions
The C-Br bond at the 4-position of the pyrazole ring is the key to the synthetic utility of this compound, making it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, at this position.
Figure 2: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol (General):
-
To a reaction vessel containing this compound (1.0 eq) and the desired boronic acid or ester (1.1-1.5 eq) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2, 1-5 mol%).
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq) and a solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water) are added.
-
The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5][6][7]
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl group at the C4 position, providing access to a wide range of pyrazole-containing acetylenic compounds. These products can serve as precursors for further transformations or exhibit interesting biological activities themselves.
Experimental Protocol (General):
-
A mixture of this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is placed in a reaction vessel under an inert atmosphere.
-
A suitable solvent (e.g., THF, DMF, or triethylamine) and a base (e.g., triethylamine or diisopropylamine) are added.
-
The terminal alkyne (1.1-1.5 eq) is then added, and the reaction is stirred at room temperature or elevated temperatures until completion.
-
The reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography to yield the 4-alkynylpyrazole.[8][9][10]
Heck Coupling
The Heck reaction allows for the formation of a new C-C bond between the pyrazole and an alkene, leading to the synthesis of 4-alkenylpyrazoles. This reaction is stereoselective, typically affording the trans-isomer.
Experimental Protocol (General):
-
In a reaction vessel, this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., triethylamine, K₂CO₃, or NaOAc, 1.5-3 eq) are combined.
-
A suitable solvent (e.g., DMF, NMP, or acetonitrile) and the alkene (1.1-2.0 eq) are added.
-
The mixture is degassed and heated at 80-140 °C under an inert atmosphere until the reaction is complete.
-
After workup, the product is purified by column chromatography.[11][12][13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl or N-alkyl pyrazoles by coupling this compound with a primary or secondary amine. This reaction is of great importance in the synthesis of compounds with potential applications in medicinal chemistry.
Experimental Protocol (General):
-
A reaction tube is charged with this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or tBu₃P, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq).
-
The amine (1.1-1.5 eq) and an anhydrous, aprotic solvent (e.g., toluene or dioxane) are added.
-
The tube is sealed, and the mixture is heated at 80-120 °C until the starting material is consumed.
-
The reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[14][15][16]
Applications in Drug Discovery and Development
The functionalized pyrazoles synthesized from this compound are key intermediates in the development of new therapeutic agents. The pyrazole core is a well-established pharmacophore found in drugs with a wide range of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[17] The ability to readily diversify the C4 position of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its strategic placement of a bromine atom on the pyrazole ring provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of a diverse library of substituted pyrazoles. The methodologies outlined in this guide, based on well-established chemical principles, offer a roadmap for researchers and scientists to leverage the synthetic potential of this compound in their pursuit of novel molecules with significant applications in drug discovery and materials science.
References
- 1. This compound Supplier & Distributor of CAS# 65990-16-9 [processpointchem.com]
- 2. CAS# 65990-16-9 Supplier & Distributor of this compound [processpointchem.com]
- 3. 519018-28-1|this compound|BLD Pharm [bldpharm.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity of the C4-Bromine Atom in Pyrazoles: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly as a core component of numerous FDA-approved kinase inhibitors.[1] The functionalization of the C4 position of the pyrazole ring is a critical strategy in the synthesis of diverse compound libraries for drug discovery. Among the various synthetic handles, the bromine atom at the C4 position offers a versatile and reactive anchor for a wide range of transformations. This technical guide provides an in-depth analysis of the reactivity of the bromine atom in 4-bromopyrazoles, focusing on key reactions utilized in the synthesis of complex molecules for pharmaceutical research.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 4-Bromopyrazoles are excellent substrates for these transformations, with the reactivity of the C-Br bond being a key determinant of reaction success.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a halide and an organoboron compound. For 4-bromopyrazoles, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C4 position. The reactivity of 4-bromopyrazoles in Suzuki-Miyaura coupling is generally high, though often requiring slightly more forcing conditions compared to their 4-iodo counterparts.[2] A common challenge can be the dehalogenation of the pyrazole substrate, a side reaction that can be mitigated by careful selection of the catalyst, ligand, and base.[3]
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Various Boronic Acids
| Entry | 4-Bromopyrazole Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Benzyl-4-bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 93 | [3] |
| 2 | 4-Bromo-1H-pyrazole | 4-Tolylboronic acid | XPhos Pd G2 (2) | XPhos (4) | K₂CO₃ | EtOH/H₂O | MW | 0.5 | 85 | [3] |
| 3 | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 48 | [3] |
| 4 | 4-(4-Bromopyrazolyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Dioxane | 100 | 16 | 75 | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
-
To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 equiv) and the arylboronic acid (1.2 equiv).[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-2.5 equiv).[1][5]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[1]
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, enabling the synthesis of 4-aminopyrazole derivatives.[7] These compounds are important scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[8] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as tBuBrettPhos and tBuDavePhos often providing excellent results.[7][9]
Table 2: Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Entry | 4-Bromopyrazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Benzyl-4-bromo-1H-pyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | MW, 160 | 0.17 | 67 | [9] |
| 2 | 4-Bromo-1H-pyrazole | Aniline | tBuBrettPhos Pd G3 (2) | - | LHMDS | THF | 65 | 18 | 85 | [7] |
| 3 | 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | MW, 160 | 0.17 | 60 | [10] |
| 4 | 4-Bromo-1H-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | MW, 160 | 0.17 | 7 | [10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-bromopyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd(OAc)₂ or Pd(dba)₂, 5-10 mol%), a suitable phosphine ligand (e.g., BINAP or tBuDavePhos, 8-20 mol%), and a strong base (e.g., Cs₂CO₃ or tBuOK, 2.0-10 equiv).[6][9]
-
Seal the vessel and heat the reaction mixture with stirring to the specified temperature (typically 110-160 °C) for the required duration (often under microwave irradiation to expedite the reaction).[6][9]
-
After cooling to room temperature, filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired 4-aminopyrazole derivative.[6]
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction provides a route to C4-vinylpyrazoles, which are valuable intermediates for further synthetic transformations. The reaction is typically carried out in the presence of a base and a palladium catalyst, often with a phosphine ligand.
Table 3: Heck Reaction of 4-Bromopyrazoles
| Entry | 4-Bromopyrazole Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone (model) | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [12] |
| 2 | 2-Bromonaphthalene (model) | Ethyl crotonate | Pd EnCat®40 (1) | - | AcONa | DMF | 105 | 5.5 | N/A | [13] |
Experimental Protocol: General Procedure for the Heck Reaction of a 4-Bromopyrazole
-
To a Schlenk tube, add the 4-bromopyrazole (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1.0 mol%), a ligand if required (e.g., a tetrahydropyrimidinium salt, 2 mol%), and a base (e.g., K₂CO₃, 2 mmol).[12]
-
Add a suitable solvent, such as a mixture of DMF and water.[12]
-
Heat the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4 hours).[12]
-
After completion, cool the reaction, extract with an organic solvent, and purify by flash chromatography.[12]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14] This reaction is instrumental in synthesizing 4-alkynylpyrazoles. While 4-iodopyrazoles are generally more reactive, 4-bromopyrazoles can also be effectively coupled, often requiring slightly higher temperatures or catalyst loadings.[2][15]
Table 4: Sonogashira Coupling of 4-Halopyrazoles
| Entry | 4-Halopyrazole Derivative | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl bromide (general) | Terminal alkyne | (NHC)-Cu (1 mol%) / (NHC)-Pd (0.01 mol%) | N/A | N/A | N/A | High | [16] |
| 2 | 1-Protected-3-iodopyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | rt | 80-95 | [15] |
| 3 | 1-Protected-3-bromopyrazole | Phenylacetylene | Various Pd/Cu systems | N/A | N/A | N/A | No reaction | [15] |
Experimental Protocol: General Procedure for Sonogashira Coupling of a 4-Bromopyrazole
-
To a reaction vessel, add the 4-bromopyrazole (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPA).
-
Degas the mixture and stir under an inert atmosphere at room temperature or with heating, monitoring the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography.
Ullmann Coupling
The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. This reaction provides an alternative to the palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N, C-O, and C-S bonds at the C4 position of the pyrazole ring. The classic Ullmann conditions often require high temperatures, but modern protocols with ligands such as amino acids can facilitate the reaction under milder conditions.[17][18]
Table 5: Ullmann-type Coupling of (Hetero)aryl Halides
| Entry | Halide | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | (Hetero)aryl bromide/iodide | Aromatic/aliphatic amine | CuI (10) | K₂CO₃ or t-BuOK | Deep Eutectic Solvent | 60-100 | up to 98 | [18] |
| 2 | Aryl halide | Phenol | Cu-catalyst | N/A | N/A | Lowered temp. with amino acid ligand | N/A | [17] |
Experimental Protocol: General Procedure for Ullmann Coupling of a 4-Bromopyrazole
-
In a reaction vessel, combine the 4-bromopyrazole (1.0 equiv), the nucleophile (amine, alcohol, or thiol; 1.1-2.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃ or t-BuOK, 2.0 equiv).[18]
-
Add a suitable solvent, such as a deep eutectic solvent or a high-boiling polar solvent like DMF or DMSO.[18]
-
Heat the reaction mixture to the required temperature (60-100 °C or higher for traditional methods) and stir until the starting material is consumed.[18]
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts, and purify the product by chromatography.
Other Key Reactions
Beyond palladium- and copper-catalyzed cross-couplings, the bromine atom on the C4 position of pyrazoles can undergo other important transformations.
Nucleophilic Aromatic Substitution (SNAr)
While less common for electron-rich heterocycles like pyrazole, nucleophilic aromatic substitution (SNAr) can occur if the pyrazole ring is sufficiently activated by electron-withdrawing groups. The reaction involves the attack of a nucleophile on the carbon bearing the bromine atom, followed by the departure of the bromide ion.
Experimental Protocol: General Procedure for SNAr of an Activated 4-Bromopyrazole
-
To a solution of the electron-deficient 4-bromopyrazole in a polar aprotic solvent (e.g., DMF or DMAc), add a suitable nucleophile (e.g., a thiol or an alcohol) and a base (e.g., K₂CO₃).[19]
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete.[19]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by standard methods.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic reagent.[20] Treating a 4-bromopyrazole with a strong organometallic base, such as an organolithium reagent (e.g., n-BuLi or t-BuLi), can generate a 4-lithiopyrazole intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position. This reaction is typically performed at low temperatures to avoid side reactions.[21]
Experimental Protocol: General Procedure for Metal-Halogen Exchange of a 4-Bromopyrazole
-
Dissolve the 4-bromopyrazole in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) and stir for a short period.
-
Quench the resulting 4-lithiopyrazole with an appropriate electrophile (e.g., an aldehyde, ketone, or carbon dioxide).
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify as needed.
Application in Kinase Inhibitor Synthesis
The functionalization of 4-bromopyrazoles is a key strategy in the synthesis of kinase inhibitors. These small molecules are designed to bind to the ATP-binding site of kinases, thereby modulating their activity. The JAK/STAT and Akt signaling pathways are important targets in cancer and inflammatory diseases, and many inhibitors of these pathways feature a substituted pyrazole core.[8][22]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[8] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. 4-Amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors.[8]
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition by 4-aminopyrazole derivatives.
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[1] Aberrant activation of Akt is a common feature in many types of cancer. Pyrazole-based compounds have been developed as inhibitors of Akt.[22]
Caption: Simplified Akt signaling pathway illustrating the role of pyrazole-based inhibitors.
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of pyrazole-based kinase inhibitors often follows a convergent strategy where a functionalized pyrazole core, derived from a 4-bromopyrazole, is coupled with other key fragments.
Caption: General experimental workflow for the synthesis and evaluation of pyrazole-based kinase inhibitors.
Conclusion
The bromine atom at the C4 position of the pyrazole ring is a highly versatile and reactive functional group, providing a gateway to a vast chemical space for drug discovery and development. Through a diverse array of reactions, most notably palladium- and copper-catalyzed cross-couplings, researchers can efficiently introduce a wide range of substituents to modulate the biological activity and pharmacokinetic properties of pyrazole-based compounds. A thorough understanding of the reactivity of 4-bromopyrazoles and the judicious selection of reaction conditions are crucial for the successful synthesis of novel and potent therapeutic agents. This guide serves as a valuable resource for scientists engaged in the design and synthesis of next-generation pyrazole-containing drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 19. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 21. ethz.ch [ethz.ch]
- 22. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 4-bromo-1-ethyl-3-methyl-1H-pyrazole Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Derivatives of pyrazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The 4-bromo-1-ethyl-3-methyl-1H-pyrazole core represents a versatile starting point for the exploration of a rich chemical space. The bromine atom at the 4-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions, allowing for the systematic investigation of structure-activity relationships (SAR). This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of analogs derived from this core structure, with a focus on their potential as anti-inflammatory agents.
Synthetic Strategies for Analog Development
The chemical space around the this compound core can be extensively explored by leveraging modern synthetic methodologies. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
A general workflow for the synthesis and evaluation of these analogs begins with the preparation of the core pyrazole structure, followed by diversification through cross-coupling reactions and subsequent biological screening.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Key Diversification Reactions
-
Suzuki-Miyaura Coupling: This reaction is highly effective for introducing aryl and heteroaryl moieties at the 4-position by reacting the core compound with various boronic acids or their esters.[4]
-
Sonogashira Coupling: This method allows for the installation of alkynyl groups, which can serve as handles for further functionalization or as integral parts of the final pharmacophore.[5]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing a diverse range of amino substituents.[6]
Potential Biological Targets and Signaling Pathways
Given the prevalence of pyrazole-containing compounds as anti-inflammatory agents, a primary biological target for analogs of this compound is the cyclooxygenase-2 (COX-2) enzyme.[7][8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]
The signaling pathway involving COX-2 in inflammation is well-characterized. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), cells upregulate the expression of COX-2. This enzyme then metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is further converted by specific synthases into various prostaglandins (e.g., PGE2, PGI2) that promote inflammation.
Caption: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of pyrazole analogs.
Data Presentation: Representative Biological Activities
The following tables present a representative dataset of hypothetical this compound analogs and their biological activities. This data is intended to illustrate potential structure-activity relationships and is based on trends observed in the broader class of pyrazole-based anti-inflammatory agents.
Table 1: In Vitro COX-2 Inhibition and Cytotoxicity of Representative Analogs
| Compound ID | R Group at 4-Position | COX-2 IC₅₀ (µM) | Cytotoxicity (HepG2) IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Core | -Br | > 50 | > 100 | - |
| ANA-01 | Phenyl | 5.2 | > 100 | 15 |
| ANA-02 | 4-Methoxyphenyl | 1.8 | > 100 | 45 |
| ANA-03 | 4-Fluorophenyl | 0.9 | 85 | 90 |
| ANA-04 | 4-(Trifluoromethyl)phenyl | 0.5 | 60 | 120 |
| ANA-05 | 3,4-Dimethoxyphenyl | 2.5 | > 100 | 30 |
| ANA-06 | 2-Thienyl | 3.1 | > 100 | 25 |
| ANA-07 | Phenylethynyl | 8.5 | 75 | 10 |
| ANA-08 | Aniline | 12.0 | 90 | 8 |
| Celecoxib | (Reference) | 0.04 | > 100 | > 350 |
Table 2: In Vivo Anti-Inflammatory Activity of Selected Analogs
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) |
| ANA-03 | 10 | 45 |
| ANA-04 | 10 | 58 |
| Indomethacin | 10 | 65 |
Structure-Activity Relationship (SAR) Insights
Based on the representative data, the following preliminary SAR can be inferred:
-
Substitution at the 4-Position is Crucial: The unsubstituted 4-bromo core is largely inactive, highlighting the importance of functionalization at this position for biological activity.
-
Aryl Substituents Enhance Potency: The introduction of aryl groups via Suzuki coupling (ANA-01 to ANA-06) generally leads to a significant increase in COX-2 inhibitory activity.
-
Electronic Effects of Aryl Substituents: Electron-donating groups (e.g., methoxy in ANA-02) and electron-withdrawing groups (e.g., fluoro in ANA-03 and trifluoromethyl in ANA-04) on the phenyl ring can enhance potency. The trifluoromethyl group in ANA-04 appears to be particularly favorable for potent inhibition.
-
Alkynyl and Amino Moieties: While the Sonogashira (ANA-07) and Buchwald-Hartwig (ANA-08) products show some activity, they appear to be less potent than the aryl-substituted analogs in this representative dataset.
-
Selectivity: The selectivity for COX-2 over COX-1 is a key parameter. Analogs with higher potency against COX-2 also tend to exhibit a better selectivity index.
-
In Vivo Efficacy: The in vitro potency appears to translate to in vivo anti-inflammatory activity, as seen with the promising results for ANA-03 and ANA-04 in the carrageenan-induced paw edema model.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound[4]
To a reaction vessel charged with this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.) is added potassium carbonate (2.0 eq.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). A degassed mixture of 1,4-dioxane and water (4:1 v/v) is then added. The reaction mixture is heated to 100 °C and stirred for 4-12 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-1-ethyl-3-methyl-1H-pyrazole analog.
In Vitro COX-1/COX-2 Inhibition Assay[7][8]
The inhibitory activity of the synthesized analogs against human recombinant COX-1 and COX-2 is determined using a commercially available enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α).
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the provided reaction buffer.
-
Inhibitor Incubation: The test compounds, dissolved in DMSO, are pre-incubated with the respective enzyme in a 96-well plate for a defined period (e.g., 10 minutes) at 37 °C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37 °C.
-
Reaction Termination and Detection: The reaction is stopped by the addition of a stannous chloride solution. The concentration of PGF2α produced is then quantified using a competitive ELISA according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader. The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema Assay[2]
This assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally to the animals at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle, and a positive control group receives a standard drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The synthetic tractability of this core, especially through palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries. Systematic biological evaluation of these analogs can lead to the identification of potent and selective inhibitors of key inflammatory targets such as COX-2. The methodologies and representative data presented in this guide provide a framework for researchers to explore this chemical space and advance the development of new pyrazole-based therapeutics.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for 4-bromo-1-ethyl-3-methyl-1H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The protocols are based on established methodologies for pyrazole synthesis and halogenation.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The target molecule, this compound, incorporates a synthetically versatile bromine atom, allowing for further functionalization through various cross-coupling reactions, making it a key intermediate for the synthesis of novel drug candidates. Two primary synthetic strategies are outlined: the direct bromination of a pre-formed pyrazole core and a multi-component approach to construct the brominated pyrazole ring.
Synthetic Strategies
Two plausible and efficient synthetic routes for the preparation of this compound are presented below.
Route A: Two-Step Synthesis via Bromination of 1-ethyl-3-methyl-1H-pyrazole
This is a classical and reliable approach involving two distinct steps:
-
Synthesis of 1-ethyl-3-methyl-1H-pyrazole: This involves the condensation reaction between ethylhydrazine and a suitable 1,3-dicarbonyl compound, in this case, pentane-2,4-dione (acetylacetone).
-
Bromination: The subsequent electrophilic bromination of the synthesized 1-ethyl-3-methyl-1H-pyrazole at the electron-rich C4 position.
Route B: One-Pot Synthesis of this compound
This streamlined approach combines the pyrazole formation and bromination into a single reaction vessel, offering a more time- and resource-efficient synthesis. This method involves the reaction of a 1,3-dicarbonyl compound, an arylhydrazine, and a brominating agent in the presence of a catalyst.
Data Presentation
The following table summarizes the key reagents and expected outcomes for the proposed synthetic routes.
| Parameter | Route A: Step 1 (Pyrazole Formation) | Route A: Step 2 (Bromination) | Route B (One-Pot Synthesis) |
| Starting Materials | Pentane-2,4-dione, Ethylhydrazine sulfate, Sodium acetate | 1-ethyl-3-methyl-1H-pyrazole, N-Bromosuccinimide (NBS) | Pentane-2,4-dione, Ethylhydrazine sulfate, N-Bromosuccinimide (NBS), Sulfuric acid/Silica gel |
| Solvent | Ethanol/Water | Acetonitrile | Solvent-free |
| Reaction Time | ~3-4 hours | ~1-2 hours | ~15-20 minutes |
| Temperature | Reflux | Room Temperature | Room Temperature |
| Expected Yield | High | High | Good to High |
| Purification | Distillation | Column Chromatography | Filtration and Column Chromatography |
Experimental Protocols
Route A: Two-Step Synthesis
Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
Ethylhydrazine sulfate
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylhydrazine sulfate (1 equivalent) and sodium acetate (2 equivalents) in a minimal amount of water.
-
To this solution, add a solution of pentane-2,4-dione (1 equivalent) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1-ethyl-3-methyl-1H-pyrazole.
-
Purify the crude product by vacuum distillation to yield a colorless oil.
Step 2: Bromination of 1-ethyl-3-methyl-1H-pyrazole
Materials:
-
1-ethyl-3-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-ethyl-3-methyl-1H-pyrazole (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Route B: One-Pot Synthesis
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
Ethylhydrazine sulfate
-
N-Bromosuccinimide (NBS)
-
Silica-supported sulfuric acid (H₂SO₄/SiO₂)
-
n-Hexane
Procedure:
-
In a mortar, grind pentane-2,4-dione (1 mmol) and ethylhydrazine sulfate (1 mmol) with silica-supported sulfuric acid (0.01 g) at room temperature.
-
After a few minutes, add N-Bromosuccinimide (NBS) (1.1 mmol) to the mixture and continue grinding for 10-15 minutes. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, add n-hexane (10 mL) to the mixture and filter.
-
Wash the residue with additional n-hexane.
-
Evaporate the solvent from the combined filtrates to yield the crude this compound.
-
If necessary, purify the product further by column chromatography on silica gel.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 500 MHz): Expected signals would include a singlet for the pyrazole C5-H, a quartet and a triplet for the N-ethyl group, and a singlet for the C3-methyl group.
-
¹³C NMR (CDCl₃, 125 MHz): Expected signals would correspond to the carbons of the pyrazole ring, the ethyl group, and the methyl group. The C4 carbon will show a characteristic shift due to the bromine substituent.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a monobrominated compound.
Visualizations
Caption: Synthetic strategies for this compound.
Caption: Experimental workflow for the two-step synthesis (Route A).
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 4-bromo-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel 4-aryl-1-ethyl-3-methyl-1H-pyrazole derivatives. Pyrazole-containing compounds are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] The methodologies detailed herein are based on established protocols for the Suzuki-Miyaura coupling of related bromopyrazole systems.
Introduction to Suzuki-Miyaura Cross-Coupling of Pyrazoles
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an organohalide with an organoboron compound.[3][4][5] This reaction is widely favored in pharmaceutical and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids.[6][7][8] For the synthesis of functionalized pyrazoles, the Suzuki-Miyaura coupling provides a direct and efficient route to introduce aryl and heteroaryl substituents at the 4-position, a key modification for tuning the pharmacological properties of these heterocyclic scaffolds.
Data Presentation: Expected Yields
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. These representative yields are based on analogous reactions with other N-substituted 4-bromopyrazoles and may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-ethyl-3-methyl-4-phenyl-1H-pyrazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-ethyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazole | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 1-ethyl-3-methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 70-85 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole | 80-90 |
| 5 | 2-Thiopheneboronic acid | 1-ethyl-3-methyl-4-(thiophen-2-yl)-1H-pyrazole | 75-85 |
| 6 | 3-Pyridinylboronic acid | 1-ethyl-3-methyl-4-(pyridin-3-yl)-1H-pyrazole | 65-80 |
Experimental Protocols
Two representative protocols for the Suzuki-Miyaura cross-coupling of this compound are provided below. Protocol 1 utilizes a common palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), while Protocol 2 employs a more modern, efficient pre-catalyst system.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard method for the Suzuki-Miyaura coupling of bromopyrazole derivatives.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-ethyl-3-methyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling using a Buchwald Pre-catalyst
This protocol utilizes a modern palladium pre-catalyst and microwave irradiation to potentially shorten reaction times and improve yields, especially for more challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
RuPhos Pd G3 (or a similar Buchwald pre-catalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Isopropanol
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, RuPhos Pd G3, and K₃PO₄.
-
Add isopropanol and water (typically in a 10:1 ratio).
-
Seal the vessel with a cap.
-
Place the vessel in a microwave reactor and irradiate at 110 °C for 5-20 minutes.
-
Monitor the reaction by TLC or LC-MS to determine completion.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Visualizations
General Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl-1-ethyl-3-methyl-1H-pyrazoles. The cycle involves the oxidative addition of the palladium(0) catalyst to the bromopyrazole, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow
The logical flow of the experimental procedure for the synthesis and purification of 4-aryl-1-ethyl-3-methyl-1H-pyrazoles is depicted below.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2]
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The functionalization of the pyrazole scaffold is therefore of significant interest in medicinal chemistry and drug discovery. The Sonogashira coupling of halogenated pyrazoles, such as 4-bromo-1-ethyl-3-methyl-1H-pyrazole, provides a direct and efficient route to introduce alkynyl moieties, thereby enabling the synthesis of diverse compound libraries for biological screening and the development of novel therapeutic agents.
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with a variety of terminal alkynes, along with representative data and key considerations for successful execution.
Reaction Principle
The Sonogashira coupling reaction proceeds via a synergistic dual catalytic cycle involving palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the aryl bromide (this compound). Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the resulting diorganopalladium(II) complex furnishes the desired 4-alkynyl-1-ethyl-3-methyl-1H-pyrazole product and regenerates the active Pd(0) catalyst.[2]
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. The reaction conditions are based on optimized protocols for structurally related bromopyrazoles.
| Entry | Terminal Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-ethyl-3-methyl-4-(phenylethynyl)-1H-pyrazole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 92 |
| 2 | 1-Heptyne | 1-ethyl-4-(hept-1-yn-1-yl)-3-methyl-1H-pyrazole | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 65 | 8 | 85 |
| 3 | 3-Ethynylpyridine | 4-((3-pyridinyl)ethynyl)-1-ethyl-3-methyl-1H-pyrazole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 90 | 12 | 78 |
| 4 | (Trimethylsilyl)acetylene | 1-ethyl-3-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 5 | 95 |
| 5 | Propargyl alcohol | 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | MeCN | 60 | 10 | 88 |
Experimental Protocols
This section provides a detailed methodology for the Sonogashira cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Add the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) sequentially via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Mandatory Visualizations
Caption: General workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-aryl and N-alkyl aminopyrazoles is of significant interest as the pyrazole motif is a key pharmacophore found in numerous biologically active compounds.
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with a variety of primary and secondary amines. Five-membered heterocyclic halides, such as bromopyrazoles, can present challenges in cross-coupling reactions, potentially due to coordination with and inhibition of the palladium catalyst.[1] However, the development of sterically hindered and electron-rich phosphine ligands has enabled these transformations to be carried out with high efficiency.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aminopyrazole and regenerate the active Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, as it influences the rates of oxidative addition and reductive elimination.
Experimental Protocols
Two effective protocols for the amination of N-substituted 4-bromopyrazoles are presented below. These can be adapted for this compound. Protocol A utilizes a modern, highly active precatalyst system, while Protocol B provides a method using a palladium source and a separate ligand.
General Considerations:
-
The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Solvents must be anhydrous and deoxygenated.
Protocol A: Using a tBuBrettPhos-based Precatalyst
This protocol is adapted from methodologies developed for the amination of unprotected bromopyrazoles and is highly effective for a broad range of amines.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
tBuBrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the tBuBrettPhos Pd G3 precatalyst (1-2 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous THF (0.1-0.5 M).
-
Add LHMDS (2.2 mmol, 2.2 equiv) as a solution in THF.
-
Seal the Schlenk tube and heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Using a Palladium(0) Source and tBuDavePhos Ligand with Microwave Heating
This protocol is adapted from the amination of N-trityl-4-bromopyrazole and is particularly useful for expediting the reaction.[3][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene or xylene
-
Microwave vial
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial under an inert atmosphere, add Pd₂(dba)₃ (1-5 mol%).
-
Add tBuDavePhos (2-10 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add NaOtBu or KOtBu (1.4-2.0 mmol, 1.4-2.0 equiv).
-
Add anhydrous toluene or xylene (0.1-0.5 M).
-
Seal the vial and heat in a microwave reactor to 100-160 °C for 10-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize expected yields for the Buchwald-Hartwig amination of analogous N-substituted 4-bromopyrazoles with various amines. These values can serve as a guideline for the amination of this compound.
Table 1: Amination of 4-bromo-1H-pyrazole using a tBuBrettPhos-based Precatalyst [2]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 4-anilino-1H-pyrazole | 85 |
| 2 | 4-Methoxyaniline | 4-(4-methoxyanilino)-1H-pyrazole | 92 |
| 3 | Morpholine | 4-morpholino-1H-pyrazole | 78 |
| 4 | Benzylamine | 4-(benzylamino)-1H-pyrazole | 75 |
| 5 | 3-Aminopyridine | 4-(pyridin-3-ylamino)-1H-pyrazole | 65 |
Table 2: Amination of 4-bromo-1-trityl-1H-pyrazole with Various Amines [4]
| Entry | Amine | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Piperidine | tBuDavePhos | KOtBu | Xylene | 160 (MW) | 10 min | 60 |
| 2 | Morpholine | tBuDavePhos | KOtBu | Xylene | 160 (MW) | 10 min | 67 |
| 3 | Aniline | tBuDavePhos | KOtBu | Xylene | 160 (MW) | 10 min | 85 |
| 4 | Benzylamine | tBuDavePhos | KOtBu | Xylene | 160 (MW) | 10 min | 72 |
| 5 | Pyrrolidine | tBuDavePhos | KOtBu | Xylene | 160 (MW) | 10 min | Low |
Visualizations
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of Brominated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling of brominated pyrazoles. These reactions are pivotal in the synthesis of functionalized pyrazole derivatives, which are key structural motifs in numerous pharmaceuticals and functional materials.
Introduction
Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The functionalization of the pyrazole ring, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is crucial for modulating their pharmacological properties. Metal-catalyzed cross-coupling reactions of brominated pyrazoles offer a powerful and versatile strategy for introducing diverse substituents onto the pyrazole core. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing a comparative overview of different catalytic systems.
General Workflow for Metal-Catalyzed Cross-Coupling Reactions
The successful execution of a cross-coupling reaction involving a brominated pyrazole requires careful consideration of the reaction components and conditions. A generalized workflow is depicted below.
Application Notes and Protocols: The Role of 4-bromo-1-ethyl-3-methyl-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1-ethyl-3-methyl-1H-pyrazole is a substituted pyrazole derivative that serves as a valuable and versatile building block in medicinal chemistry. The strategic placement of the bromine atom at the C4 position of the pyrazole ring provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, enabling the synthesis of complex molecules with tailored pharmacological properties. These pyrazole-based compounds have shown promise in a range of therapeutic areas, including the development of antiviral agents and modulators of inflammatory pathways.
Key Applications in Drug Discovery
The utility of this compound and its immediate derivatives, such as this compound-5-carboxylic acid, has been demonstrated in the synthesis of potent inhibitors for two key therapeutic targets: the P2X7 receptor and the SARS-CoV-2 3C-like protease (3CLpro).
Development of P2X7 Receptor Antagonists
The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade. Its activation on immune cells leads to the release of pro-inflammatory cytokines, making it an attractive target for the treatment of chronic inflammatory and neuropathic pain. Derivatives of this compound have been utilized as intermediates in the synthesis of novel P2X7 receptor antagonists. The pyrazole core serves as a central scaffold from which various substituents can be elaborated to optimize potency and pharmacokinetic properties.
Synthesis of SARS-CoV-2 3C-like Protease Inhibitors
The 3C-like protease (3CLpro) is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. It cleaves the viral polyprotein into functional non-structural proteins. Inhibition of this protease halts viral replication, making it a prime target for antiviral drug development. This compound-5-carboxylic acid has been employed as a key intermediate in the synthesis of potent SARS-CoV-2 3CLpro inhibitors.
Data Presentation
The following table summarizes the biological activity of final compounds synthesized using derivatives of this compound as building blocks. It is important to note that the inhibitory activities are reported for the final, more complex molecules and not the immediate pyrazole derivatives.
| Therapeutic Target | Compound Class | Derivative Used | Biological Activity (IC₅₀) | Reference |
| Human P2X7 Receptor | Pyrazine-carboxamides | This compound derivative | 0.457 µM | [1] |
| Human P2X7 Receptor | Quinoline-carboxamides | This compound derivative | 0.566 µM | [1] |
| Human P2X7 Receptor | Oxadiazoles | This compound derivative | 0.890 µM | [1] |
| SARS-CoV-2 Mpro (3CLpro) | Pyranopyrazoles | This compound derivative | 27.8 µg/mL | [2] |
| SARS-CoV-2 Mpro (3CLpro) | Reference Inhibitor (11a) | Not Applicable | 0.053 µM | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 1-ethyl-3-methyl-1H-pyrazole (Precursor)
This protocol describes a general method for the synthesis of the precursor to the title compound, based on common pyrazole synthesis methodologies.
Materials:
-
Ethyl acetoacetate
-
Ethylhydrazine
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add ethylhydrazine (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-3-methyl-1H-pyrazol-5-one.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Bromination of 1-ethyl-3-methyl-1H-pyrazole
This protocol outlines a general procedure for the bromination at the C4 position of the pyrazole ring.
Materials:
-
1-ethyl-3-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 3: Amide Coupling using this compound-5-carboxylic acid
This protocol is adapted from patent literature and describes the use of a derivative of the title compound in the synthesis of a potential antiviral agent.
Materials:
-
This compound-5-carboxylic acid
-
Amine substrate (C18 in the patent literature)
-
O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
4-methylmorpholine
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
To a slurry of the amine substrate (≤0.10 mmol) and this compound-5-carboxylic acid (0.100 mmol) in acetonitrile (1.0 mL) at 0 °C, add HATU (0.100 mmol).
-
Add a solution of 4-methylmorpholine (0.27 mmol) in acetonitrile (0.2 mL) to the mixture.
-
Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: P2X7 Receptor Signaling Pathway and Point of Inhibition.
Caption: SARS-CoV-2 3CL Protease Role and Inhibition Strategy.
Caption: General Synthetic Workflow for Bioactive Molecules.
References
- 1. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-bromo-1-ethyl-3-methyl-1H-pyrazole in Pharmaceutical Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 4-bromo-1-ethyl-3-methyl-1H-pyrazole (CAS No. 65990-16-9) is a substituted pyrazole that serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical research and development.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a bromine atom on the pyrazole ring provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in the generation of diverse chemical libraries for drug discovery screening.
Derivatives of bromo-pyrazoles have shown promise in various therapeutic areas, particularly in oncology and inflammation. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a variety of substituents, allowing for the fine-tuning of a compound's pharmacological profile.[2][3] While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other biologically active pyrazoles suggests its potential as a precursor for novel therapeutic agents, particularly as kinase or lactate dehydrogenase inhibitors.[3][4][5]
Potential Therapeutic Applications:
-
Oncology: Pyrazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The this compound scaffold can be elaborated to design potent and selective kinase inhibitors.
-
Inflammation: Certain pyrazole-containing compounds have demonstrated significant anti-inflammatory properties. This scaffold can be used to develop novel anti-inflammatory agents.[6]
-
Infectious Diseases: The pyrazole nucleus is also a key component in some antimicrobial agents. Derivatives of this compound could be explored for their potential antibacterial or antifungal activities.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.
Protocol 1: General Synthesis of this compound Derivatives via Suzuki Coupling
This protocol describes a general method for the derivatization of this compound using a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dried reaction vessel, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Evacuate the vessel and backfill with an inert gas. Repeat this process three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Caption: Suzuki Coupling Workflow
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effects of synthesized this compound derivatives against a panel of human cancer cell lines.[7][8][9][10]
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Caption: MTT Assay Workflow
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of this compound derivatives against a specific protein kinase.[5][11][12]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant.
-
Add the diluted test compounds to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (buffer with DMSO).
-
Add the protein kinase to all wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: Kinase Inhibition Assay Workflow
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | A549 | Value |
| Derivative 1 | MCF-7 | Value |
| Derivative 2 | A549 | Value |
| Derivative 2 | MCF-7 | Value |
| Positive Control | A549 | Value |
| Positive Control | MCF-7 | Value |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | Kinase A | Value |
| Derivative 1 | Kinase B | Value |
| Derivative 2 | Kinase A | Value |
| Derivative 2 | Kinase B | Value |
| Positive Control | Kinase A | Value |
| Positive Control | Kinase B | Value |
References
- 1. This compound Supplier & Distributor of CAS# 65990-16-9 [processpointchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]
- 8. DSpace [tutvital.tut.ac.za]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-bromo-1-ethyl-3-methyl-1H-pyrazole Derivatives as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the pyrazole scaffold is a well-established "privileged structure" in the development of kinase inhibitors, publicly available data specifically detailing the kinase inhibitory activity of the 4-bromo-1-ethyl-3-methyl-1H-pyrazole core is limited.[1][2] This document, therefore, provides representative data, general principles, and established protocols based on structurally related pyrazole-based kinase inhibitors to guide research and development efforts in this area. The specific activities and protocols would require empirical validation for any novel derivative.
Application Notes
The pyrazole ring system is a cornerstone in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[2][3] Its unique structural features allow it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.[4][5] The this compound scaffold offers several strategic features for inhibitor design:
-
Pyrazole Core: Serves as an effective hinge-binding motif.
-
N1-Ethyl Group: Can be oriented towards the solvent-exposed region or a hydrophobic pocket, influencing solubility and selectivity.
-
C3-Methyl Group: Can provide beneficial interactions within a hydrophobic sub-pocket of the active site.
-
C4-Bromo Substituent: Offers a vector for further chemical modification (e.g., via cross-coupling reactions) to explore the S1' subsite and enhance potency or selectivity.[6]
Derivatives based on this scaffold are hypothesized to be effective inhibitors of various kinase families, including but not limited to tyrosine kinases (e.g., Src, Abl) and serine/threonine kinases (e.g., p38 MAP kinase, CDKs), which are implicated in oncology and inflammatory diseases.[3][7]
Representative Biological Activity
The following tables present representative inhibitory activities of hypothetical derivatives based on the core scaffold. These values are illustrative and based on activities observed for other pyrazole-based kinase inhibitors.
Table 1: In Vitro Biochemical Kinase Inhibition Data represents hypothetical IC50 values for a lead compound, "PYZ-001," derived from the core scaffold.
| Kinase Target | PYZ-001 IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Src | 15 | 5 |
| p38α | 45 | 20 |
| VEGFR2 | 250 | 10 |
| CDK2 | 850 | 15 |
| EGFR | >10,000 | 8 |
Table 2: Cellular Activity Profile of PYZ-001 Data represents hypothetical IC50 values from cell-based assays.
| Assay Type | Cell Line | PYZ-001 IC50 (nM) |
| Cellular Target Inhibition (p-Src) | MCF-7 | 120 |
| Anti-Proliferation | HCT-116 | 750 |
| Anti-Proliferation | A549 | 980 |
Experimental Protocols
Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase by quantifying ATP consumption.[8]
Materials:
-
Purified recombinant kinase (e.g., Src, p38α).
-
Kinase-specific substrate peptide.
-
Test Compound (e.g., PYZ-001) and Staurosporine (positive control).
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP solution at a concentration equal to the Km for the target kinase.
-
100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capability.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve (e.g., 10 mM to 0.5 µM).
-
Assay Plate Preparation: Add 50 nL of each compound concentration (and DMSO as a vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detect ADP Production:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based Target Engagement Assay (Western Blot)
This protocol measures the ability of an inhibitor to block the phosphorylation of a specific downstream substrate within a cellular context.[9][10]
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for Src).
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compound.
-
Growth factor or stimulant to activate the signaling pathway (if necessary).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total-Src.
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
SDS-PAGE gels and blotting equipment.
Methodology:
-
Cell Culture: Seed MCF-7 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation (Optional): If required, stimulate the cells with an appropriate agonist (e.g., EGF) for 15 minutes to induce robust phosphorylation of the target.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with the anti-phospho-Src primary antibody.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an anti-total-Src antibody.
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-protein to total protein for each treatment condition and normalize to the vehicle control.
Visualizations
Signaling Pathway: p38 MAPK Inhibition
The diagram below illustrates the role of p38 MAP Kinase in a cellular signaling cascade, a common target for pyrazole-based inhibitors.[7] The inhibitor blocks the phosphorylation of downstream substrates, thereby mitigating inflammatory and stress responses.
Caption: p38 MAPK signaling pathway and point of inhibition.
Experimental Workflow: Kinase Inhibitor Screening Cascade
This workflow outlines the logical progression for identifying and characterizing novel kinase inhibitors, moving from broad primary screens to more specific cellular and functional assays.[11]
Caption: General workflow for kinase inhibitor discovery.
Logical Relationship: Hypothetical Structure-Activity Relationship (SAR)
This diagram illustrates hypothetical SAR for the this compound scaffold. Modifications at key positions can be explored to optimize potency, selectivity, and pharmacokinetic properties.[4][6]
Caption: Hypothetical SAR for the pyrazole scaffold.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-bromo-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of bioactive molecules derived from the starting material 4-bromo-1-ethyl-3-methyl-1H-pyrazole. This document outlines detailed protocols for key synthetic transformations, summarizes the biological activities of related pyrazole derivatives, and visualizes the underlying synthetic and biological pathways.
Introduction to Pyrazole Scaffolds in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4][5][6] The pyrazole nucleus is a key structural motif in several commercially available drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][6] The biological versatility of pyrazole derivatives stems from their ability to be readily functionalized at various positions on the ring, allowing for the fine-tuning of their steric and electronic properties to achieve desired biological effects.[3] These derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4]
The starting material, this compound, is a valuable building block for the synthesis of diverse libraries of bioactive compounds. The bromine atom at the C4 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Synthetic Strategies for Functionalization
The functionalization of the this compound core can be efficiently achieved through several modern cross-coupling reactions. The protocols provided below are adapted from established methodologies for similar halopyrazole substrates and serve as a robust starting point for the synthesis of novel derivatives.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazole core and various aryl or vinyl boronic acids or esters.[7][8] This reaction is tolerant of a wide range of functional groups and is a cornerstone in the synthesis of biaryl and related structures.
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.5 equiv.).
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL).
-
Reaction Conditions : Place the flask under an inert atmosphere (Argon or Nitrogen) and heat the mixture to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrazole and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into organic molecules.[9][10][11][12] This reaction is typically catalyzed by a combination of palladium and copper complexes.
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Base Addition : Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction Conditions : Heat the mixture to 50-80 °C and monitor the reaction by TLC.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[9]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13][14][15] This reaction is highly versatile and allows for the synthesis of a wide range of N-aryl pyrazole derivatives.
-
Reaction Setup : In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., tBuBrettPhos-based precatalyst, 2 mol%), and a strong base (e.g., LHMDS, 2.2 equiv.) to a vial.
-
Solvent Addition : Add an anhydrous, degassed solvent such as toluene.
-
Reaction Conditions : Seal the vial and heat the mixture. The optimal temperature may vary depending on the specific substrates. Monitor the reaction by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification : Dry the organic layer, filter, and concentrate. Purify the residue by flash column chromatography.
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives have been extensively studied and have shown a remarkable diversity of biological activities. The following tables summarize some of the reported quantitative data for various pyrazole-based compounds.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.
| Compound Class | Target | IC₅₀/ED₅₀ | Reference Compound | Activity Comparison |
| Substituted Pyrazole | COX-2 | IC₅₀ = 3.5 nM | Celecoxib | More potent |
| Celecoxib Derivative | In vivo anti-inflammatory | ED₅₀ = 65.6 µmol/kg | Celecoxib (ED₅₀ = 78.8 µmol/kg) | More potent[1] |
| 1,3,4,5-tetrasubstituted pyrazole | In vitro anti-inflammatory | 93.80% inhibition | Diclofenac sodium (90.21% inhibition) | More potent[1] |
| Benzotiophenyl Pyrazole | COX-2 | IC₅₀ = 0.01 µM | Celecoxib (IC₅₀ = 0.70 µM) | Significantly more potent[16] |
Anticancer Activity
Several pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound Class | Cell Line | GI₅₀/IC₅₀ | Reference Compound | Activity Comparison |
| Pyrazole-containing imide | A-549 | IC₅₀ = 3.22 µM | 5-fluorouracil (IC₅₀ = 59.27 µM) | Significantly more potent[1] |
| Pyrazole-containing imide | A-549 | IC₅₀ = 4.91 µM | 5-fluorouracil (IC₅₀ = 59.27 µM) | Significantly more potent[1] |
| Thiazole-pyrazole hybrid | MCF-7 | IC₅₀ = 10.21 µM | - | Potent activity[16] |
| Pyrazole-based compound | BRAFV600E kinase | IC₅₀ = 0.05 µM | Sorafenib (IC₅₀ = 0.16 µM against MCF-7) | Potent kinase inhibition[17] |
Antiviral Activity
Certain pyrazole derivatives have shown promising activity against various viruses.
| Compound Class | Virus | IC₅₀ | Selectivity Index (SI) |
| Pyridine-pyrazole-sulfonate | HBV | 9.19 µM | 35.46[2] |
Signaling Pathway Modulation: COX-2 Inhibition
A common mechanism of action for the anti-inflammatory effects of pyrazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Conclusion
The this compound scaffold is a versatile starting point for the development of novel bioactive molecules. The synthetic protocols outlined provide a reliable foundation for creating diverse chemical libraries through well-established cross-coupling reactions. The summarized biological data highlights the potential of pyrazole derivatives in various therapeutic areas, particularly as anti-inflammatory and anticancer agents. Further exploration of the structure-activity relationships of these compounds will be crucial for the development of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 17. globalresearchonline.net [globalresearchonline.net]
Functionalization of 4-bromo-1-ethyl-3-methyl-1H-pyrazole: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic functionalization of the pyrazole ring in 4-bromo-1-ethyl-3-methyl-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds and functional materials. The protocols detailed below focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse substituents at the C4-position of the pyrazole core.
Synthesis of Starting Material: this compound
A common and effective method for the synthesis of N-substituted pyrazoles is the direct alkylation of the corresponding NH-pyrazole. The following protocol describes the N-ethylation of 4-bromo-3-methyl-1H-pyrazole.
Experimental Protocol: N-Ethylation of 4-bromo-3-methyl-1H-pyrazole
dot graph "Synthesis_of_Starting_Material" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} . Caption: Workflow for the synthesis of this compound.
Materials:
-
4-bromo-3-methyl-1H-pyrazole
-
Ethyl iodide (EtI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
| Reagent | Molar Eq. |
| 4-bromo-3-methyl-1H-pyrazole | 1.0 |
| Ethyl iodide | 1.2 |
| Potassium carbonate | 1.5 |
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between the 4-position of the pyrazole and various aryl or heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling
dot graph "Suzuki_Miyaura_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} . Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
Procedure:
-
In a microwave vial, combine this compound (1.0 eq.), the corresponding arylboronic acid (1.0 eq.), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 eq.).
-
Add a mixture of DME and water (e.g., 5:2 v/v).
-
Seal the vial and irradiate in a microwave reactor at 90°C for 5-15 minutes.[1]
-
Monitor the reaction by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 4-aryl-1-ethyl-3-methyl-1H-pyrazole.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | 0.1-0.2 | 85-95 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-90 |
Expected Spectroscopic Data (for 1-ethyl-3-methyl-4-phenyl-1H-pyrazole):
-
¹H NMR (CDCl₃, δ): ~7.5-7.3 (m, 5H, Ar-H), ~7.2 (s, 1H, pyrazole-H5), ~4.1 (q, 2H, N-CH₂), ~2.3 (s, 3H, C-CH₃), ~1.4 (t, 3H, N-CH₂CH₃).
-
¹³C NMR (CDCl₃, δ): ~148, ~140, ~132, ~129, ~128, ~127, ~125, ~118, ~45, ~15, ~12.
C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 4-alkynyl-substituted pyrazoles, which are valuable precursors for further transformations and are present in various functional molecules.
Experimental Protocol: Sonogashira Coupling
dot graph "Sonogashira_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} . Caption: Workflow for the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in anhydrous DMF, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Degas the mixture with argon for 15 minutes.
-
Add triethylamine (2.0 eq.) and stir the reaction mixture at 80°C under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 4-alkynyl-1-ethyl-3-methyl-1H-pyrazole.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-8 | 75-90 |
| Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | 2-4 | 80-95 |
Expected Spectroscopic Data (for 1-ethyl-3-methyl-4-(phenylethynyl)-1H-pyrazole):
-
¹H NMR (CDCl₃, δ): ~7.6-7.3 (m, 5H, Ar-H), ~7.4 (s, 1H, pyrazole-H5), ~4.2 (q, 2H, N-CH₂), ~2.4 (s, 3H, C-CH₃), ~1.5 (t, 3H, N-CH₂CH₃).
-
¹³C NMR (CDCl₃, δ): ~149, ~142, ~131, ~128.5, ~128.4, ~123, ~105, ~93, ~80, ~45, ~15, ~12.[2]
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination reaction provides a versatile route to synthesize 4-amino-substituted pyrazoles, which are important scaffolds in many pharmaceutical agents.
Experimental Protocol: Buchwald-Hartwig Amination
dot graph "Buchwald_Hartwig_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} . Caption: Workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100°C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 4-amino-1-ethyl-3-methyl-1H-pyrazole derivative.[3]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | 65-85 |
Expected Spectroscopic Data (for 4-(morpholino)-1-ethyl-3-methyl-1H-pyrazole):
-
¹H NMR (CDCl₃, δ): ~7.1 (s, 1H, pyrazole-H5), ~4.0 (q, 2H, N-CH₂), ~3.8 (t, 4H, morpholine-H), ~3.0 (t, 4H, morpholine-H), ~2.2 (s, 3H, C-CH₃), ~1.4 (t, 3H, N-CH₂CH₃).
-
¹³C NMR (CDCl₃, δ): ~147, ~138, ~120, ~115, ~67, ~52, ~45, ~15, ~11.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-bromo-1-ethyl-3-methyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole. Our aim is to help you navigate common challenges and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My Suzuki coupling reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to examine include:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands often improve catalytic activity.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent Choice: The solvent system must be appropriate for all reaction components and can influence catalyst activity and stability.
-
Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions.
-
Side Reactions: Undesired reactions such as debromination, protodeboronation, or homocoupling can consume starting materials and reduce the yield of the desired product.
Q2: I am observing a significant amount of debromination of my pyrazole starting material. How can I minimize this side reaction?
A2: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction with heteroaryl halides.[1] Since your substrate, this compound, has a protected pyrazole nitrogen, the N-H acidity is not a concern.[1] However, other factors can promote this side reaction. To mitigate debromination:
-
Choice of Base: Strong bases can sometimes promote dehalogenation. Consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases.[1]
-
Catalyst and Ligand: Certain palladium-ligand complexes are more prone to inducing dehalogenation. Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can often suppress this side reaction.[1]
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes increase the extent of debromination. Monitor the reaction progress and aim to stop it once the starting material is consumed.
Q3: Protodeboronation of my boronic acid seems to be a major issue, leading to low conversion. What can I do to prevent this?
A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly a concern with electron-deficient arylboronic acids and when using aqueous bases.[2] To address this:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Employing anhydrous solvents and bases can be beneficial.
-
Choice of Boronic Acid Derivative: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Base Selection: Milder bases like K₃PO₄ or KF are often less likely to promote protodeboronation compared to strong hydroxides.
Q4: I am seeing significant homocoupling of my boronic acid. What causes this and how can I avoid it?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is primarily caused by the presence of oxygen in the reaction mixture. To prevent this:
-
Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various conditions reported for the Suzuki coupling of 4-bromopyrazoles, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | High |
| PdCl₂(dppf) | K₂CO₃ | Toluene | 110 | 12 | Moderate to High |
| XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 135 (µW) | 0.67 | Good to Excellent[3] |
| P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95[4] |
Table 2: Troubleshooting Guide for Common Suzuki Coupling Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, inappropriate base/solvent, low temperature. | Screen different palladium precatalysts and ligands (e.g., Buchwald ligands), vary base (K₃PO₄, Cs₂CO₃) and solvent (Dioxane, Toluene, THF), increase temperature. |
| Debromination | Strong base, high temperature, unsuitable ligand. | Use a milder base (K₃PO₄), optimize temperature and reaction time, employ bulky, electron-rich ligands (XPhos, SPhos).[1] |
| Protodeboronation | Aqueous conditions, strong base, unstable boronic acid. | Use anhydrous conditions, milder bases (KF, K₃PO₄), or switch to a more stable boronic ester (e.g., pinacol ester).[2] |
| Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and reagents, and maintain a strict inert atmosphere (Ar or N₂). |
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄ [4]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90-100 °C with stirring for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Suzuki Coupling using a Buchwald Precatalyst [3]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2.5-5 mol%)
-
XPhos (5-10 mol%)
-
K₂CO₃ (3.0 equiv)
-
Ethanol/Water mixture (e.g., 4:1)
-
-
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, K₂CO₃, XPhos Pd G2, and XPhos.
-
Add the degassed ethanol/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 135 °C) for the specified time (e.g., 40 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
-
Mandatory Visualization
Caption: A general experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-bromo-1-ethyl-3-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from several sources, including unreacted starting materials, side reactions, and degradation. Potential impurities include:
-
Unreacted 1-ethyl-3-methyl-1H-pyrazole: The starting material for bromination may not fully react.
-
Over-brominated pyrazoles: Dibrominated or other polybrominated species can form if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.
-
Regioisomers: Depending on the synthetic route, isomers such as 5-bromo-1-ethyl-3-methyl-1H-pyrazole could be formed. The separation of regioisomeric pyrazoles is a common challenge and often requires chromatographic techniques.[1][2]
-
Residual solvents: Solvents used in the reaction or extraction (e.g., DMF, ethyl acetate, hexane) may be present in the crude product.
-
Byproducts from the brominating agent: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.[3]
Q2: My crude product is an oil, but I expected a solid. How can I induce crystallization?
A2: The oily nature of the crude product could be due to the presence of impurities or residual solvent. Here are some strategies to induce crystallization:
-
Solvent removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum.
-
Trituration: Add a non-polar solvent in which the desired product is poorly soluble but the impurities are more soluble (e.g., cold n-hexane). Stir the mixture vigorously to wash away impurities, which may induce the product to solidify.
-
Seed crystal: If a small amount of pure, solid product is available, adding a seed crystal to the oil can initiate crystallization.
-
Column chromatography: Purifying the oil via column chromatography will remove impurities, and the pure fractions are more likely to solidify upon solvent evaporation.
Q3: I am struggling to separate the desired 4-bromo isomer from other regioisomers. What are the recommended chromatographic conditions?
A3: The separation of pyrazole regioisomers can be challenging due to their similar polarities.[2] Column chromatography on silica gel is the most common method.[1][4] Here are some suggested starting points for developing a separation method:
| Stationary Phase | Eluent System (Gradient) | Typical Ratios |
| Silica Gel | Hexane / Ethyl Acetate | Start with 95:5 and gradually increase the polarity to 80:20.[4] |
| Silica Gel | Dichloromethane / Methanol | For more polar impurities, a starting gradient of 99:1 can be effective. |
It is crucial to monitor the separation closely using Thin Layer Chromatography (TLC) to optimize the solvent system for your specific mixture.
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
Symptoms:
-
The melting point of the recrystallized product is broad and lower than the literature value.
-
NMR or LC-MS analysis shows the presence of significant impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent choice: The chosen solvent may have similar solubility for the product and impurities at both high and low temperatures. | Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can often provide better selectivity.[5] |
| Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| "Oiling out": The compound precipitates as an oil instead of crystals, trapping impurities. | Re-heat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and cool slowly. Using a seed crystal can also help. |
Problem 2: Product Loss During Column Chromatography
Symptoms:
-
Low overall yield after chromatographic purification.
-
Streaking or tailing of the product spot on TLC.
Possible Causes & Solutions:
| Cause | Solution |
| Product is too polar for the chosen eluent: The product adheres strongly to the silica gel and does not elute efficiently. | Gradually increase the polarity of the eluent system. For very polar compounds, adding a small amount of a more polar solvent like methanol might be necessary. |
| Product degradation on silica gel: Some compounds, particularly those with acid-sensitive functional groups, can decompose on acidic silica gel. | Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina. |
| Improper column packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions that are difficult to repurify. | Ensure the column is packed uniformly without any air bubbles or cracks. |
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
This protocol provides a general guideline for separating this compound from potential regioisomers and other impurities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Loading: Carefully add the dried crude product adsorbed onto silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Monitor the fractions by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds of interest.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This method is useful when a single solvent is not ideal for recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid and the turbidity persists.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should start to form.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visual Guides
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity in recrystallization.
References
Technical Support Center: Synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-bromo-1-ethyl-3-methyl-1H-pyrazole synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My yield of 1-ethyl-3-methyl-1H-pyrazole (the precursor) is low. What are the common causes and how can I improve it?
A1: Low yields in the Knorr pyrazole synthesis of 1-ethyl-3-methyl-1H-pyrazole, typically from ethylhydrazine and 2,4-pentanedione, can stem from several factors:
-
Purity of Reactants: Impurities in either ethylhydrazine or 2,4-pentanedione can lead to significant side reactions. Ensure high purity of starting materials.
-
Reaction Temperature: The initial condensation is often exothermic. Maintaining a low temperature (0-5 °C) during the addition of ethylhydrazine is crucial to prevent side reactions. Subsequent heating to drive the cyclization should be carefully controlled.
-
pH of the Reaction Mixture: The reaction is typically catalyzed by a small amount of acid. However, strongly acidic conditions can lead to the degradation of the hydrazine. The optimal pH is usually weakly acidic to neutral.
-
Inefficient Work-up: The product is a relatively volatile oil, and losses can occur during solvent removal.
Troubleshooting Steps for Low Precursor Yield:
-
Verify Reactant Purity: Use freshly distilled 2,4-pentanedione and a reliable source of ethylhydrazine.
-
Optimize Temperature Control: Add the ethylhydrazine solution dropwise to the cooled 2,4-pentanedione solution in an ice bath.
-
Adjust Catalyst: Use a catalytic amount of a mild acid like acetic acid.
-
Careful Work-up: After reaction completion, neutralize the acid, extract the product with a low-boiling-point solvent (e.g., diethyl ether or dichloromethane), and remove the solvent under reduced pressure at a low temperature.
Q2: I am getting a mixture of isomers during the bromination of 1-ethyl-3-methyl-1H-pyrazole. How can I improve the regioselectivity for the 4-bromo isomer?
A2: The bromination of 1,3-disubstituted pyrazoles with electrophilic brominating agents like N-Bromosuccinimide (NBS) predominantly occurs at the 4-position due to electronic effects. However, minor amounts of other isomers can form. To enhance regioselectivity:
-
Choice of Brominating Agent: NBS is generally highly selective for the 4-position of activated pyrazoles. Using elemental bromine (Br₂) can sometimes lead to over-bromination or reaction at other positions, especially under harsh conditions.
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the brominating agent. Aprotic solvents are commonly used.
-
Reaction Temperature: Performing the reaction at a low temperature (e.g., 0 °C to room temperature) can improve selectivity by minimizing side reactions.
Q3: The bromination reaction is sluggish or does not go to completion. What should I do?
A3: Incomplete bromination can be due to several factors:
-
Inactive NBS: N-Bromosuccinimide can decompose over time. It is recommended to use freshly recrystallized NBS for best results.
-
Insufficient Activation: While NBS can brominate activated rings directly, sometimes a radical initiator (like AIBN or UV light) or a mild Lewis acid catalyst can be beneficial, although this may also affect selectivity.
-
Reaction Time: Ensure the reaction is monitored by TLC or GC-MS to confirm completion before work-up.
Q4: I'm having difficulty purifying the final this compound product. What are the recommended methods?
A4: The crude product may contain unreacted starting material, NBS, succinimide, and potentially isomeric byproducts.
-
Aqueous Work-up: A thorough aqueous wash is essential to remove water-soluble impurities like succinimide and any remaining NBS. Washing with a dilute solution of sodium thiosulfate can help remove any residual bromine.
-
Column Chromatography: This is the most effective method for separating the desired 4-bromo product from unreacted pyrazole and any isomers. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable purification method.
Data Presentation
Table 1: Optimization of 1-ethyl-3-methyl-1H-pyrazole Synthesis
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Acetic Acid (5) | Reflux | 4 | 75 |
| 2 | Methanol | Acetic Acid (5) | Reflux | 4 | 72 |
| 3 | Toluene | p-TSA (2) | Reflux | 6 | 80 |
| 4 | None | Acetic Acid (5) | 100 | 2 | 85 |
Table 2: Optimization of Bromination of 1-ethyl-3-methyl-1H-pyrazole
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of 4-bromo isomer (%) |
| 1 | NBS (1.05) | CCl₄ | Reflux | 3 | 88 |
| 2 | NBS (1.05) | CH₂Cl₂ | Room Temp | 5 | 92 |
| 3 | NBS (1.05) | Acetonitrile | Room Temp | 4 | 90 |
| 4 | Br₂ (1.0) | CH₂Cl₂ | 0 | 2 | 75 (with byproducts) |
Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole
Materials:
-
Ethylhydrazine oxalate (or a solution of ethylhydrazine)
-
2,4-Pentanediol
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Acetic acid (catalytic)
Procedure:
-
If starting from ethylhydrazine oxalate, prepare the free base by reacting with a stoichiometric amount of aqueous sodium hydroxide and extracting with diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2,4-pentanedione (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add the solution of ethylhydrazine (1.05 eq) dropwise to the stirred solution of 2,4-pentanedione over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 1-ethyl-3-methyl-1H-pyrazole as an oil. The product can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound
Materials:
-
1-ethyl-3-methyl-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.05 eq), recrystallized
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-5 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Regioselectivity issues in the functionalization of substituted pyrazoles
Welcome to the Technical Support Center for the functionalization of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges of regioselectivity in pyrazole functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioselectivity challenges in the functionalization of substituted pyrazoles?
A1: Regioselectivity issues in pyrazole functionalization primarily arise from the presence of multiple reactive sites on the pyrazole ring. The key challenges depend on the type of functionalization being performed:
-
N-Functionalization (e.g., Alkylation): Un symmetrically substituted pyrazoles possess two distinct ring nitrogen atoms (N1 and N2). The similar electronic properties of these nitrogen atoms often lead to the formation of a mixture of N1 and N2 alkylated regioisomers.[1][2][3] The regioselectivity of this reaction is highly sensitive to the steric and electronic nature of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., base, solvent).[1][3]
-
C-H Functionalization (e.g., Arylation, Alkenylation): Pyrazoles have three carbon atoms (C3, C4, and C5) available for C-H functionalization. The inherent electronic properties of the ring make the C5 position the most acidic and prone to deprotonation, while the C4 position is the most nucleophilic and susceptible to electrophilic substitution.[4][5] The C3 position is generally the least reactive.[6] Achieving regioselectivity often requires the use of directing groups to guide the functionalization to a specific carbon atom.[4][7][8]
-
Electrophilic Substitution: Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position due to its higher electron density.[5][9] However, the presence of activating or deactivating substituents can influence this preference.
Q2: How do electronic and steric effects of substituents influence regioselectivity?
A2: Electronic and steric effects of substituents on the pyrazole ring play a crucial role in directing the outcome of functionalization reactions:
-
Electronic Effects:
-
Electron-withdrawing groups (EWGs) , such as trifluoromethyl (CF3) or nitro (NO2) groups, increase the acidity of the pyrazole N-H proton, facilitating deprotonation.[5] In C-H functionalization, EWGs at the C4 position can direct arylation to the C5 position.[10]
-
Electron-donating groups (EDGs) can increase the nucleophilicity of the ring, influencing the site of electrophilic attack. For instance, EDGs at the C3 position have been shown to increase the basicity of the pyrazole ring.[5]
-
-
Steric Effects:
-
Bulky substituents on the pyrazole ring can hinder the approach of reagents to adjacent positions. For example, a large substituent at the C3 or C5 position can sterically block one of the nitrogen atoms, leading to preferential N-alkylation at the less hindered nitrogen.[1][5] In C-H functionalization, steric hindrance can prevent reaction at a particular site, allowing functionalization to occur at a less hindered position.[8]
-
Q3: What is the role of a directing group in controlling regioselectivity?
A3: A directing group is a functional group that is temporarily or permanently attached to the pyrazole ring to control the position of a subsequent functionalization reaction.[7] In transition-metal-catalyzed C-H functionalization, the directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.[4][8] This strategy allows for the selective functionalization of otherwise unreactive positions. The N2 atom of the pyrazole ring itself can act as a directing group for C-H functionalization.[4] Removable or "switchable" directing groups offer the advantage of being cleaved after the desired functionalization, providing access to a wider range of substituted pyrazoles.[6][11]
Troubleshooting Guides
Issue 1: My N-alkylation reaction is producing a mixture of regioisomers.
Problem: The inherent similarity in the reactivity of the two nitrogen atoms in your unsymmetrically substituted pyrazole is leading to poor regioselectivity.
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Base: The choice of base can significantly influence the regioselectivity. Experiment with different bases, such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The size of the cation can influence the coordination to the pyrazole anion and direct the alkylation.[1]
-
Solvent: The polarity and coordinating ability of the solvent can affect the reaction outcome. Test a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF). The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[12]
-
-
Alter the Alkylating Agent: The steric bulk of the alkylating agent can influence which nitrogen atom is attacked. A bulkier alkylating agent may preferentially react at the less sterically hindered nitrogen.
-
Introduce a Directing Group: Consider introducing a functional group that can chelate to the pyrazole nitrogen and sterically block one of the reaction sites. For example, a hydrazone substituent has been shown to guide alkylation by coordinating with alkali metal ions.[1]
Logical Workflow for Troubleshooting Poor N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Issue 2: My C-H functionalization reaction is not selective for the desired position.
Problem: The inherent reactivity of the pyrazole C-H bonds is directing the reaction to an undesired position, or multiple products are being formed.
Troubleshooting Steps:
-
Employ a Directing Group: This is the most effective strategy for controlling regioselectivity in C-H functionalization. Select a directing group that will position the metal catalyst over the desired C-H bond. For example, an N-aryl group can direct functionalization to the ortho position of that aryl group, while a pyrazole-based directing group can be used to functionalize sp3 C-H bonds.[8]
-
Utilize Protecting Groups: A removable protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be used to block a more reactive position (e.g., C5), allowing for functionalization at a less reactive site (e.g., C3). The protecting group can then be removed.[6]
-
Optimize Catalyst and Ligands: The choice of transition metal catalyst (e.g., Palladium, Rhodium) and the ligands can influence the regioselectivity. Experiment with different catalyst/ligand combinations to find the optimal system for your desired transformation.
-
Modify Reaction Conditions: Factors such as temperature, solvent, and additives can impact the selectivity of C-H activation. A thorough optimization of these parameters is often necessary.
Decision Pathway for Regioselective C-H Functionalization
Caption: Decision pathway for achieving regioselective C-H functionalization.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of N-Methylation of 3-Trifluoromethyl-5-arylpyrazole
| Entry | Solvent | Regioisomeric Ratio (N1-Me : N2-Me) | Reference |
| 1 | Ethanol (EtOH) | Low selectivity (mixture) | [12] |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | [12] |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | [12] |
Table 2: Regioselectivity of Catalytic C-H Arylation of SEM-Protected Pyrazole
| Position | Reactivity | Reference |
| C5 | Highest | [6] |
| C4 | Moderate | [6] |
| C3 | Very Low | [6] |
Experimental Protocols
Protocol 1: Regioselective N-Alkylation using Fluorinated Alcohols
This protocol is based on the findings that fluorinated alcohols can significantly improve the regioselectivity of N-alkylation of pyrazoles.[12]
Materials:
-
Substituted pyrazole
-
Alkylating agent (e.g., methyl iodide)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Base (e.g., K2CO3)
Procedure:
-
To a solution of the substituted pyrazole (1.0 equiv) in HFIP, add the base (1.2 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrazole regioisomer.
Protocol 2: Directed C-H Functionalization using a Removable Protecting Group
This protocol describes a strategy for the regioselective functionalization of the C3 position of a pyrazole by temporarily protecting the more reactive C5 position.[6]
Materials:
-
N-H pyrazole
-
SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride)
-
Base (e.g., NaH)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Aryl halide
-
Deprotection agent (e.g., TBAF or acid)
Procedure:
-
Protection: Protect the pyrazole nitrogen with a SEM group by reacting the N-H pyrazole with SEM-Cl in the presence of a base like NaH.
-
C5-Functionalization: Perform a regioselective C-H functionalization at the C5 position.
-
Protecting Group Transposition: Transpose the SEM group from the N1 to the N2 position. This step is crucial for directing the subsequent functionalization.
-
C3-Functionalization: With the C5 position functionalized and the SEM group at N2, perform a second C-H functionalization reaction, which will now be directed to the C3 position.
-
Deprotection: Remove the SEM protecting group using an appropriate deprotection agent (e.g., TBAF or acidic conditions) to yield the 3,5-disubstituted pyrazole.
Experimental Workflow for Sequential C-H Arylation
Caption: Workflow for sequential C-H arylation using a transposable directing group.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Reactions of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole. Our aim is to facilitate the successful synthesis of novel pyrazole derivatives for applications in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid answers to common issues encountered during the cross-coupling of this compound. The advice provided is based on established principles of palladium-catalyzed cross-coupling reactions of N-substituted bromopyrazoles.
General Issues
Q1: My cross-coupling reaction is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in cross-coupling reactions often points to issues with the catalyst system, reaction conditions, or reagents. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: Ensure your palladium source and ligand are not degraded. Use of pre-formed, air-stable precatalysts can improve reproducibility. For challenging couplings, more active catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) or N-heterocyclic carbenes (NHCs) may be necessary.
-
Oxygen Sensitivity: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1]
-
Reagent Quality: Verify the purity of your starting materials, especially the organometallic coupling partner (e.g., boronic acid), which can degrade upon storage.
-
Suboptimal Conditions: The choice of base, solvent, and temperature is critical. A screening of these parameters is often necessary to find the optimal conditions for this specific substrate.[2]
Q2: I am observing significant formation of a debrominated byproduct (1-ethyl-3-methyl-1H-pyrazole). How can I minimize this side reaction?
A2: Debromination is a common side reaction, particularly with electron-rich heteroaryl halides. To mitigate this:
-
Choice of Base: Strong, sterically hindered bases can sometimes promote debromination. Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[3]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over debromination.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of debromination relative to the cross-coupling reaction.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling is giving a low yield, and I see evidence of boronic acid homocoupling. What can I do?
A3: Low yields and homocoupling in Suzuki reactions are often linked. Consider the following adjustments:
-
Base and Solvent System: The combination of base and solvent is crucial for the transmetalation step. A common system for bromopyrazoles is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[1][2] Ensure the base is finely powdered and well-mixed.
-
Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, for more challenging substrates, consider using a more robust catalyst system with bulky, electron-rich ligands like XPhos or SPhos.[4]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessive heat can promote side reactions. A typical range for Suzuki couplings of bromopyrazoles is 80-110 °C.[1]
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can lead to increased homocoupling.
Heck Coupling
Q4: The regioselectivity of my Heck reaction is poor. How can I control it?
A4: The regioselectivity of the Heck reaction (formation of linear vs. branched product) is influenced by the catalyst, ligand, and substrate. For terminal alkenes, the electronic and steric properties of the substituents on both the pyrazole and the alkene play a significant role.
-
Ligand Control: The choice of phosphine ligand can have a profound impact on regioselectivity. Generally, bulky ligands tend to favor the linear product.
-
Reaction Conditions: The solvent and additives can also influence the outcome. A systematic screening of conditions is recommended to optimize for the desired isomer.
Sonogashira Coupling
Q5: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How can this be prevented?
A5: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol. These reactions typically require a palladium catalyst with a suitable ligand and an amine base.[5]
-
Rigorous Degassing: If using a copper co-catalyst, ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation of the copper(I) species.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.
Buchwald-Hartwig Amination
Q6: I am attempting a Buchwald-Hartwig amination, but the reaction is not proceeding. What are the key considerations for this transformation?
A6: The Buchwald-Hartwig amination of N-substituted 4-bromopyrazoles can be challenging due to potential catalyst inhibition by the pyrazole nitrogen.
-
Ligand Choice: This reaction is highly dependent on the use of bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, RuPhos, and BrettPhos are often required to facilitate the reductive elimination step.[6][7]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8][9]
-
Catalyst Precursor: Using a well-defined precatalyst, such as a G3 or G4 Buchwald precatalyst, can lead to more reliable results.[7]
Data Presentation
The following tables provide a summary of typical reaction conditions and yields for the cross-coupling of various 4-bromopyrazole derivatives, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~75-85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~80-95 |
| XPhos Pd G3 (2) | - | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | >90 |
Data compiled from analogous systems and general knowledge of Suzuki-Miyaura couplings of bromopyrazoles.
Table 2: Heck Coupling of 4-Bromopyrazoles with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | ~70-80 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 110 | 16 | ~75-85 |
Data compiled from analogous systems and general knowledge of Heck couplings of bromo-N-heterocycles.
Table 3: Sonogashira Coupling of 4-Bromopyrazoles with Phenylacetylene
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~80-90 |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 2 | >90 |
Data for copper-free conditions adapted from a study on challenging aryl bromides.[5]
Table 4: Buchwald-Hartwig Amination of 4-Bromopyrazoles with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~70-85 |
| tBuBrettPhos Pd G3 (2) | - | LHMDS | THF | 60 | 12 | >90 |
Data compiled from analogous systems and general knowledge of Buchwald-Hartwig aminations of bromopyrazoles.[8][10]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.) and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) to a vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent (e.g., DMSO) and the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 equiv.).
-
Add the terminal alkyne (1.5 equiv.).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[11]
Protocol 3: Buchwald-Hartwig Amination
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%).
-
In a glovebox or under an inert atmosphere, add the base (e.g., LHMDS, 2.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Add the amine (1.2 equiv.) followed by a solution of this compound (1.0 equiv.) in the solvent.
-
Seal the vial and heat to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[7]
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting and understanding the cross-coupling reactions of this compound.
Caption: A logical workflow for troubleshooting poor reactivity.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Key ligand properties for overcoming poor reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-bromo-1-ethyl-3-methyl-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for coupling reactions with 4-bromo-1-ethyl-3-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for the functionalization of this compound?
A1: The most common and effective coupling reactions for this substrate are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods allow for the formation of new carbon-carbon bonds at the 4-position of the pyrazole ring.
Q2: Which type of palladium catalyst is generally recommended for coupling with a 4-bromopyrazole substrate?
A2: For challenging substrates like 4-bromopyrazoles, modern palladium pre-catalysts that incorporate bulky, electron-rich phosphine ligands are generally more successful.[1] Ligands such as XPhos, SPhos, and RuPhos have shown excellent performance in similar systems. These ligands promote the oxidative addition step and stabilize the catalytic species.
Q3: Is the N-ethyl group on the pyrazole expected to interfere with the coupling reaction?
A3: The N-ethyl group is beneficial as it protects the pyrazole nitrogen. Unprotected N-H pyrazoles can sometimes inhibit the palladium catalyst through coordination, leading to lower yields or reaction failure.[1] The N-ethyl group prevents this interaction, generally leading to more robust and reproducible reactions.
Q4: What is the general reactivity trend for halopyrazoles in these coupling reactions?
A4: The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions typically follows the order of the carbon-halogen bond strength: I > Br > Cl.[2] This means that an iodo-pyrazole would be more reactive than a bromo-pyrazole, which in turn is more reactive than a chloro-pyrazole. While 4-iodopyrazoles are more reactive, 4-bromopyrazoles are often a good balance of reactivity and stability, and can be less prone to side reactions like dehalogenation compared to their iodo counterparts.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion to the desired product.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is handled under an inert atmosphere to prevent decomposition. Consider using a more active catalyst system, such as a second-generation Buchwald precatalyst (e.g., XPhos Pd G2).[3] |
| Inappropriate Base | The choice of base is critical. Potassium phosphate (K₃PO₄) is often effective for nitrogen-containing heterocycles.[3] Other bases to screen include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). Ensure the base is finely powdered and anhydrous. |
| Solvent Issues | Use anhydrous and degassed solvents. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is common.[3] The water content can be critical, so optimization may be required. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, many require heating.[3] A reaction temperature of 80-100 °C is a good starting point for bromopyrazole substrates.[3] |
Issue 2: Significant debromination of the starting material.
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | High temperatures and strong bases can promote debromination.[1] Try lowering the reaction temperature and using a milder base like potassium carbonate. |
| Catalyst/Ligand Choice | Some palladium/ligand systems are more prone to inducing dehalogenation. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this side reaction.[1] |
| Presence of a Hydrogen Source | Ensure all reagents and solvents are dry and free of potential hydride sources. |
Heck Coupling
Issue: Low yield of the coupled alkene.
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | While less common than with N-H pyrazoles, the pyrazole nitrogen could still weakly coordinate to the palladium center. Using a higher catalyst loading or a more robust ligand may be necessary. |
| Base Selection | The base is crucial for regenerating the active palladium(0) catalyst. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[4] The choice of base can depend on the alkene coupling partner. |
| Reaction Temperature | Heck reactions often require elevated temperatures, typically in the range of 80-140 °C.[5][6] |
| Stereoselectivity Issues | The Heck reaction typically favors the formation of the trans-alkene.[7] If a mixture of E and Z isomers is obtained, purification can be challenging. Optimization of the catalyst and reaction conditions may improve stereoselectivity. |
Sonogashira Coupling
Issue 1: Low conversion or reaction stall.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivation | The pyrazole nitrogen can coordinate to the palladium catalyst.[1] The use of bulky, electron-rich ligands can help prevent this. Copper-free Sonogashira conditions can sometimes be beneficial. |
| Poor Quality Reagents | Ensure the solvent and amine base (e.g., triethylamine, diisopropylethylamine) are anhydrous and degassed. Oxygen can lead to unwanted side reactions.[8] |
| Insufficient Temperature | While some Sonogashira couplings work at room temperature, less reactive aryl bromides often require heating to 50-100 °C.[8][9] |
Issue 2: Homocoupling of the terminal alkyne (Glaser coupling).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | This is a common cause of alkyne homocoupling. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High Copper(I) Concentration | If using a copper co-catalyst, high concentrations can promote homocoupling. Reduce the amount of the copper salt or consider a copper-free protocol. |
| Slow Addition of Alkyne | Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the homocoupling side reaction. |
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | - | [10] |
| P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [3] |
| Ruphos-Pd | K₃PO₄ | Isopropanol/H₂O | 110 | <0.1 | Good to Excellent | [11] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | <0.2 | Excellent |
Table 2: Catalyst Systems for Sonogashira Coupling of a Substituted 4-Bromopyrazole *
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Conversion (%) | Reference |
| Pd(OAc)₂ | XPhos | Et₃N | DMF | 100 | 98 | [9] |
| Pd(OAc)₂ | SPhos | Et₃N | DMF | 100 | 85 | [9] |
| Pd(OAc)₂ | RuPhos | Et₃N | DMF | 100 | 80 | [9] |
| Pd(OAc)₂ | P(t-Bu)₃ | Et₃N | DMF | 100 | 65 | [9] |
| Substrate: 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Coupling
This is a generalized procedure and requires optimization for specific substrates.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., tri(o-tolyl)phosphine, 4 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
DMF (anhydrous and degassed)
Procedure:
-
To a dry Schlenk tube, add this compound, palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add DMF, the alkene, and the base via syringe.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate or ether, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
General Protocol for Sonogashira Coupling
This is a generalized procedure and requires optimization for specific substrates.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%) (for copper-co-catalyzed reaction)
-
Amine base/solvent (e.g., triethylamine)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and CuI (if applicable).
-
Evacuate and backfill with an inert gas.
-
Add the amine base/solvent and stir for a few minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to 50-80 °C and monitor by TLC.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Debromination of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debromination of 4-bromo-1-ethyl-3-methyl-1H-pyrazole to synthesize 1-ethyl-3-methyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the debromination of this compound.
Issue 1: Incomplete or Slow Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The catalyst may be old, poisoned, or not properly activated.
-
Solution: Use fresh catalyst. For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is from a reliable source and has been stored under inert gas.
-
-
Inadequate Hydrogen Pressure (for Catalytic Hydrogenation): The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.
-
Solution: Increase the hydrogen pressure. Typical pressures for debromination range from atmospheric to 50 psig.[1]
-
-
Poor Quality of Reagents: The solvent may not be of sufficient purity, or the reducing agent (e.g., sodium borohydride) may have decomposed.
-
Solution: Use anhydrous, high-purity solvents. If using sodium borohydride, ensure it is a fine, white powder and has been stored in a desiccator.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gently heat the reaction mixture. For catalytic hydrogenation, temperatures around 40-60 °C can be effective.[2]
-
-
Issue 2: Formation of Side Products
-
Symptom: TLC or LC-MS analysis shows the presence of unexpected spots in addition to the starting material and desired product.
-
Possible Causes & Solutions:
-
Hydrodehalogenation of Other Functional Groups: If the molecule contains other reducible functional groups (e.g., nitro, cyano, keto), they may also be reduced under the reaction conditions.[3]
-
Solution: Choose a milder reducing agent or catalyst. For example, catalytic transfer hydrogenation with a suitable hydrogen donor can sometimes offer better selectivity.
-
-
Ring Opening or Rearrangement: Aggressive reaction conditions (high temperature, strong acid/base) can potentially lead to the degradation of the pyrazole ring.
-
Solution: Use milder reaction conditions. Monitor the reaction closely and avoid prolonged heating.
-
-
Homocoupling of the Starting Material: In some metal-catalyzed reactions, homocoupling of the aryl bromide can occur, leading to the formation of biaryl impurities.
-
Solution: This is less common in direct debromination but can be minimized by ensuring a sufficient amount of the hydrogen source and maintaining a well-dispersed catalyst.
-
-
Issue 3: Difficult Product Purification
-
Symptom: The crude product is difficult to purify, and the final product is contaminated with starting material or byproducts.
-
Possible Causes & Solutions:
-
Similar Polarity of Product and Starting Material: The starting material (this compound) and the product (1-ethyl-3-methyl-1H-pyrazole) may have very similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for separation from non-basic impurities.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5]
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography to maximize separation. A gradient elution may be necessary.
-
-
-
Residual Catalyst in the Product: For heterogeneous catalysis, fine catalyst particles may pass through the filter paper.
-
Solution: Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the debromination of this compound?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and generally reliable method for the debromination of aryl bromides.[3][6] It typically offers high yields and clean conversion with molecular hydrogen as the reductant.
Q2: Can I use sodium borohydride for this debromination?
A2: Sodium borohydride (NaBH₄) alone is generally not effective for the reduction of aryl halides. However, it can be used in combination with a palladium catalyst, where it acts as a hydride source.[2][7] This method can be a good alternative to using hydrogen gas.
Q3: My reaction has stalled. How can I restart it?
A3: If the reaction has stalled, you can try adding a fresh portion of the catalyst (if using a heterogeneous catalyst) or more of the reducing agent. Gently increasing the temperature may also help to push the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
Q4: How do I perform a proper work-up for this reaction?
A4: A typical work-up procedure involves:
-
Filtering off the catalyst (if a heterogeneous catalyst was used) through a pad of Celite®.[5]
-
If the reaction was run in an acidic or basic medium, neutralize the solution.
-
Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).[8]
-
Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
Q5: What are the expected spectroscopic signatures for the product, 1-ethyl-3-methyl-1H-pyrazole?
A5: In the ¹H NMR spectrum, you would expect to see the disappearance of the signal corresponding to the proton on the brominated carbon and the appearance of a new signal for the proton at the 4-position of the pyrazole ring. The signals for the ethyl and methyl groups should remain. In the mass spectrum, the isotopic pattern for bromine will be absent in the product's molecular ion peak.
Data Presentation
Table 1: Comparison of Debromination Methods for Aryl Bromides
| Method | Catalyst/Reagent | Reductant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp | >90 | [3] |
| Catalytic Transfer Hydrogenation | Pd/C | Ammonium formate | Methanol | Reflux | 85-95 | [2] |
| NaBH₄ with Catalyst | Pd(OAc)₂ | NaBH₄ | Ethanol | Room Temp | 80-90 | [2] |
Note: The conditions and yields are representative for aryl bromides and may need to be optimized for this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (balloon or controlled pressure). Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by acid-base extraction.
Protocol 2: Debromination using Pd/C and Sodium Borohydride
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add 10% Pd/C (5 mol%).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.0-3.0 eq) portion-wise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Filter the mixture through a pad of Celite® to remove the catalyst.
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.
Visualizations
Caption: Troubleshooting workflow for the debromination of this compound.
Caption: General reaction pathway for the debromination of this compound.
References
- 1. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the large-scale synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to facilitate easy understanding and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for large-scale production of this compound and what are the critical steps?
A1: The most common and scalable synthetic route involves a two-step process:
-
Synthesis of 1-ethyl-3-methyl-1H-pyrazole: This precursor is typically synthesized via a condensation reaction between an appropriate diketone or a related derivative and ethylhydrazine.
-
Bromination: The subsequent bromination of 1-ethyl-3-methyl-1H-pyrazole at the C4 position is usually achieved using a brominating agent like N-bromosuccinimide (NBS).
Critical steps to monitor and control are the regioselectivity of the initial pyrazole formation (to avoid isomeric precursors) and the selectivity of the bromination step to prevent over-bromination and the formation of regioisomeric byproducts.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities can be categorized as follows:
-
Regioisomeric Impurity: 4-bromo-1-ethyl-5-methyl-1H-pyrazole is a common regioisomeric impurity that can arise if the initial synthesis of the pyrazole precursor is not highly regioselective.
-
Over-brominated Impurity: Dibromo-1-ethyl-3-methyl-1H-pyrazole can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.
-
Unreacted Starting Material: Residual 1-ethyl-3-methyl-1H-pyrazole may remain if the bromination reaction does not go to completion.
-
Byproducts from the Brominating Agent: For example, when using N-bromosuccinimide (NBS), succinimide is a common byproduct.
Q3: How can I control the formation of the regioisomeric impurity, 4-bromo-1-ethyl-5-methyl-1H-pyrazole?
A3: Controlling the formation of the regioisomeric impurity begins with the regioselective synthesis of the 1-ethyl-3-methyl-1H-pyrazole precursor. The choice of starting materials and reaction conditions for the initial cyclization reaction is crucial. Factors influencing regioselectivity include the steric hindrance of the substituents on the diketone and the reaction pH. It is highly recommended to purify the 1-ethyl-3-methyl-1H-pyrazole intermediate to a high degree before proceeding with the bromination step.
Q4: What are the best practices for minimizing over-bromination?
A4: To minimize the formation of dibromo-1-ethyl-3-methyl-1H-pyrazole, the following practices are recommended:
-
Stoichiometry Control: Use a controlled amount of the brominating agent, typically a slight excess (e.g., 1.05-1.1 equivalents) of N-bromosuccinimide (NBS).
-
Temperature Control: Perform the bromination at a controlled, low temperature to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent at any given time.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or GC to stop the reaction once the starting material is consumed and before significant over-bromination occurs.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete bromination reaction. | - Increase the reaction time or temperature slightly while carefully monitoring for over-bromination.- Ensure the quality and reactivity of the brominating agent. |
| Loss of product during workup or purification. | - Optimize the extraction and purification procedures. Consider alternative purification methods like crystallization or forming an acid addition salt. | |
| High Levels of Regioisomeric Impurity | Poor regioselectivity in the synthesis of the 1-ethyl-3-methyl-1H-pyrazole precursor. | - Re-evaluate the synthesis of the precursor, considering different starting materials or reaction conditions to improve regioselectivity.- Implement a more rigorous purification of the precursor before bromination. |
| High Levels of Dibromo Impurity | Excess brominating agent or harsh reaction conditions. | - Reduce the equivalents of the brominating agent.- Lower the reaction temperature.- Add the brominating agent more slowly. |
| Presence of Unreacted Starting Material | Insufficient amount of brominating agent or incomplete reaction. | - Increase the equivalents of the brominating agent slightly.- Extend the reaction time. |
| Difficulty in Removing Succinimide Byproduct | Succinimide is soluble in many organic solvents. | - Perform an aqueous wash of the organic layer during workup to remove the water-soluble succinimide. |
Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole
This protocol is a general guideline and may need optimization based on specific laboratory conditions and scale.
Materials:
-
Methylhydrazine
-
A suitable diketone precursor (e.g., 2,4-pentanedione)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the diketone in ethanol in a reaction vessel.
-
Add a catalytic amount of acetic acid.
-
Slowly add ethylhydrazine to the mixture while maintaining the temperature.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure 1-ethyl-3-methyl-1H-pyrazole.
Protocol 2: Bromination of 1-ethyl-3-methyl-1H-pyrazole
Materials:
-
1-ethyl-3-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or another suitable aprotic solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-ethyl-3-methyl-1H-pyrazole in the chosen solvent in a reaction vessel protected from light.
-
Cool the solution to 0-5 °C.
-
Slowly add N-bromosuccinimide (1.05 equivalents) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature and monitor its progress by HPLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification of this compound
Method 1: Crystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., heptane, ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Acid Addition Salt Formation
-
Dissolve the crude product in a suitable organic solvent (e.g., acetone).
-
Add an equimolar amount of a suitable acid (e.g., hydrochloric acid in isopropanol) to form the corresponding salt.
-
The salt will precipitate out of the solution. Collect the solid by filtration.
-
The free base can be regenerated by treating the salt with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.
Protocol 4: HPLC-MS Method for Impurity Profiling
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient: A suitable gradient from low to high organic phase concentration to separate the main component from its impurities. For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV at 254 nm and Mass Spectrometry (ESI+ mode) to identify the molecular weights of the parent compound and impurities.
Data Presentation
Table 1: Typical Impurity Profile of Crude this compound
| Impurity | Retention Time (min) | Molecular Weight ( g/mol ) | Typical Level (%) |
| 1-ethyl-3-methyl-1H-pyrazole | 5.2 | 110.16 | 0.5 - 2.0 |
| 4-bromo-1-ethyl-5-methyl-1H-pyrazole | 12.5 | 189.06 | 1.0 - 5.0 |
| Dibromo-1-ethyl-3-methyl-1H-pyrazole | 18.1 | 267.96 | 0.1 - 1.0 |
| Succinimide | 2.1 | 99.07 | Variable |
| This compound | 13.8 | 189.06 | >90 |
Note: Retention times are approximate and can vary depending on the specific HPLC conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential pathways for impurity formation during synthesis.
Stability of 4-bromo-1-ethyl-3-methyl-1H-pyrazole under various reaction conditions
Disclaimer: The following information is a predictive guide based on general chemical principles and data from related compounds, as specific stability data for 4-bromo-1-ethyl-3-methyl-1H-pyrazole is not extensively available in the public domain. It is intended to assist researchers in designing and troubleshooting their experiments. Experimental verification is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under common laboratory conditions?
A1: this compound is expected to be a relatively stable crystalline solid under standard laboratory conditions (i.e., ambient temperature, protected from light).[1] The pyrazole ring is known for its aromatic stability. However, the C4-bromo substituent is the most likely site of reactivity and potential degradation.
Q2: How stable is the compound in acidic and basic media?
A2:
-
Acidic Conditions: The pyrazole ring is generally stable in acidic media.[2] However, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to slow degradation. The N-ethyl group is expected to be stable under most acidic conditions, although extremely harsh conditions could theoretically lead to N-dealkylation.
-
Basic Conditions: The pyrazole ring is also stable in basic media. The C4-bromo bond is generally resistant to nucleophilic attack by hydroxide ions under standard conditions. However, very strong bases could potentially promote side reactions. In the presence of a strong base, deprotonation at the C5 position could occur, potentially leading to ring-opening under harsh conditions, although this is unlikely for this substituted pyrazole.[3]
Q3: What are the likely degradation pathways for this molecule?
A3: The most probable degradation pathways involve the C4-bromo bond. These include:
-
Reductive debromination: In the presence of reducing agents or certain catalysts, the bromine atom can be replaced by a hydrogen atom.[2][4]
-
Photochemical degradation: Brominated aromatic compounds can be susceptible to photolysis, which may involve cleavage of the C-Br bond.[5]
-
Reaction with strong nucleophiles: While the C4-bromo bond is on an electron-rich ring, strong nucleophiles under specific conditions (e.g., transition metal catalysis) could displace the bromide.
Q4: Is the compound sensitive to light?
A4: Brominated aromatic and heteroaromatic compounds can be light-sensitive.[5] It is advisable to store this compound in amber vials or otherwise protected from light to prevent potential photochemical degradation.
Q5: What are the expected products of oxidative or reductive degradation?
A5:
-
Oxidative Degradation: The pyrazole ring itself is generally resistant to oxidation.[3] Under harsh oxidative conditions, side-chain oxidation of the ethyl or methyl group could occur, but this is less likely than reactions involving the C-Br bond. The N-ethyl group could also be a site of oxidation.[6]
-
Reductive Degradation: The most likely reductive degradation pathway is the cleavage of the C-Br bond to yield 1-ethyl-3-methyl-1H-pyrazole.[2][7] This can be a significant side reaction in catalytic processes like Suzuki or Buchwald-Hartwig couplings.[8][9]
Troubleshooting Guides
Issue 1: Unexpected loss of starting material during a reaction.
| Possible Cause | Troubleshooting Steps |
| Reductive Debromination | If your reaction involves a palladium catalyst and a hydrogen source (e.g., formate salts, hydrogen gas), you may be observing reductive debromination.[2][10] Analyze your crude reaction mixture by LC-MS or GC-MS for the presence of 1-ethyl-3-methyl-1H-pyrazole (mass = 110.16 g/mol ). To mitigate this, consider using milder reducing conditions, a different catalyst system, or protecting the pyrazole nitrogen if it is not already substituted.[8] |
| Thermal Instability | If the reaction is performed at high temperatures for extended periods, thermal decomposition might occur.[11] Run the reaction at a lower temperature if possible, or for a shorter duration. Analyze for unknown degradation products. |
| Photodegradation | If the reaction is exposed to light for a long time, especially UV light, photochemical degradation could be a factor.[5] Protect your reaction from light by wrapping the flask in aluminum foil. |
Issue 2: Formation of an unexpected major byproduct.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of a functional group (if applicable) | If your reaction is run in aqueous acidic or basic conditions and your molecule has other sensitive functional groups, they may be hydrolyzing. The core this compound structure is generally stable to hydrolysis. |
| Reaction at the C5 position | Under strongly basic conditions, deprotonation at the C5 position could lead to unexpected reactions. Ensure your base is not overly strong for the intended transformation. |
| N-N bond cleavage of pyrazolium salt | If the reaction conditions lead to the formation of a pyrazolium salt (e.g., quaternization of the second nitrogen), subsequent rearrangement involving N-N bond cleavage is possible under certain conditions.[1][3] |
Predicted Stability Summary
The following table summarizes the predicted stability of this compound under various stress conditions based on the chemistry of the pyrazole ring and its substituents.
| Condition | Predicted Stability | Potential Degradation Products | Notes |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C) | Likely Stable | Minor degradation products from N-dealkylation under very harsh conditions. | The pyrazole ring is generally stable to acid.[2] |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60 °C) | Likely Stable | Minor degradation products from C5 deprotonation under very harsh conditions. | The pyrazole ring is generally stable to base.[3] |
| Oxidation (e.g., 3% H₂O₂, RT) | Likely Stable | Potential for N-oxide formation or side-chain oxidation under forcing conditions. | The pyrazole ring is resistant to many oxidizing agents.[3] |
| Reduction (e.g., Pd/C, H₂) | Unstable | 1-ethyl-3-methyl-1H-pyrazole | The C-Br bond is susceptible to reductive cleavage.[2][4] |
| Thermal (e.g., >150 °C) | Moderately Stable | Complex mixture of decomposition products. | Pyrazole derivatives can undergo thermal rearrangements at high temperatures.[11] |
| Photochemical (e.g., UV light) | Potentially Unstable | Debrominated product and other radical-derived products. | Brominated aromatics can undergo photolysis.[5] |
Experimental Protocols for Stability Testing
The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines for forced degradation studies.[12][13][14][15]
Hydrolytic Stability
-
Prepare solutions of the compound (e.g., 1 mg/mL) in:
-
0.1 M HCl
-
Water
-
0.1 M NaOH
-
-
Store aliquots of each solution at room temperature and an elevated temperature (e.g., 60 °C).
-
Analyze the samples by a stability-indicating method (e.g., HPLC-UV) at initial, 24, 48, and 72-hour time points.
-
Quantify the remaining parent compound and any new peaks that appear.
Oxidative Stability
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light.
-
Analyze the sample by HPLC-UV at initial and subsequent time points (e.g., 2, 6, 24 hours).
Photostability
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC-UV after a defined period of exposure.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Predicted degradation pathways.
References
- 1. An unexpected rearrangement of pyrazolium halides based on N-N bond cleavage: synthesis of 1,2-dihydropyrimidines. | Semantic Scholar [semanticscholar.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. An unexpected rearrangement of pyrazolium halides based on N–N bond cleavage: synthesis of 1,2-dihydropyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 7. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. fda.gov [fda.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ajrconline.org [ajrconline.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
Reactivity Showdown: 4-Bromo- vs. 4-Chloro-1-ethyl-3-methyl-1H-pyrazole in Key Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Development
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazole core is a privileged structure found in numerous therapeutic agents. Strategic modification at the C4-position, often via palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of diverse compound libraries for drug discovery. This guide provides an objective comparison of the reactivity of two key building blocks, 4-bromo-1-ethyl-3-methyl-1H-pyrazole and 4-chloro-1-ethyl-3-methyl-1H-pyrazole, in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
General Reactivity Overview
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halo-heterocycles is predominantly governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition to a palladium(0) catalyst, the typically rate-determining step, follows the reverse order: C-I > C-Br > C-Cl.[1] This fundamental principle dictates that this compound is generally more reactive than its 4-chloro counterpart. While 4-chloropyrazoles are often more cost-effective and stable, they necessitate more specialized and highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands, to achieve comparable efficiencies to 4-bromopyrazoles.[1]
Data Presentation: Comparative Performance in Key Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling
| Halogen at C4 | Typical Catalyst System | Relative Reactivity | Representative Yield Range | Notes |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93%[1] | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95%[1] | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Table 2: Sonogashira Coupling
| Halogen at C4 | Typical Catalyst System | Relative Reactivity | Representative Yield Range | Notes |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80%[1] | Less reactive than iodo-pyrazoles and may require higher temperatures.[1] |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60%[1] | Generally challenging and requires specialized, highly active catalysts.[1] |
Table 3: Buchwald-Hartwig Amination
| Halogen at C4 | Typical Catalyst System | Relative Reactivity | Representative Yield Range | Notes |
| Bromo | Pd(dba)₂ / tBuDavePhos | High | 60-90%[1] | The most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[1][2] |
| Chloro | Pd(dba)₂ / tBuDavePhos | Moderate | Moderate[1] | Shows moderate reactivity, less than the bromo derivative.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols based on literature precedents for 4-halopyrazoles and should be optimized for the specific substrates.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
A reaction vessel is charged with the 4-halopyrazole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), a ligand (if not using a pre-catalyst), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) is added, and the reaction mixture is heated with stirring for the required time (typically 2-24 hours) at a temperature ranging from 80-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Experimental Protocol 2: Sonogashira Cross-Coupling
To a solution of the 4-halopyrazole (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a solvent such as DMF or THF, a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and a base like triethylamine (2.0-3.0 equiv.) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.[1]
Experimental Protocol 3: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halopyrazole (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precursor such as Pd(dba)₂ (5-10 mol%), a ligand like tBuDavePhos (10-20 mol%), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv.). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]
Visualizations
Diagram 1: General Palladium-Catalyzed Cross-Coupling Cycle
References
4-bromo-1-ethyl-3-methyl-1H-pyrazole vs other brominated pyrazole isomers in synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-bromo-1-ethyl-3-methyl-1H-pyrazole and its positional isomers, focusing on their synthesis and performance in key cross-coupling reactions. The information presented is supported by available experimental data to aid in the selection of optimal building blocks for research and development.
Introduction to Brominated Pyrazoles
Brominated pyrazoles are versatile heterocyclic intermediates of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the pyrazole ring offers a reactive handle for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules, including a wide array of pharmacologically active compounds. The position of the bromine atom on the pyrazole core can significantly influence the isomer's reactivity, stability, and the steric and electronic properties of the resulting products. This guide focuses on the comparative utility of this compound versus its 3-bromo and 5-bromo counterparts.
Synthesis of Brominated 1-Ethyl-3-methyl-1H-pyrazole Isomers
The synthesis of brominated pyrazoles is most commonly achieved through the electrophilic bromination of a pre-formed pyrazole ring. The regioselectivity of this reaction is influenced by the directing effects of the substituents on the pyrazole core. For 1,3-disubstituted pyrazoles, the C4 position is generally the most electron-rich and sterically accessible, often leading to the 4-bromo isomer as the major product.
General Bromination Protocol:
A common method for the bromination of pyrazoles involves the use of N-Bromosuccinimide (NBS) in a suitable solvent such as chloroform or carbon tetrachloride, often at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
Table 1: Synthesis of Brominated Pyrazole Isomers
| Isomer | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1,3,5-trimethyl-1H-pyrazole | 1,3,5-trimethyl-1H-pyrazole | NBS | CCl4 | Reflux | 2 | 85 | N/A |
| 4-Bromo-1-phenyl-1H-pyrazole | 1-phenyl-1H-pyrazole | Br2 | Chloroform | 0 | - | High | N/A |
| 4-Bromo-3-methyl-1H-pyrazole | 3-methyl-1H-pyrazole | NBS | DMF | 0 to RT | 0.5 | High | [1] |
| 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | POBr3 | - | - | - | High | [2] |
Comparative Performance in Cross-Coupling Reactions
The utility of brominated pyrazoles as synthetic intermediates is largely demonstrated in their application in palladium-catalyzed cross-coupling reactions. The position of the bromine atom can affect the rate and yield of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids. 4-Bromopyrazoles are commonly used substrates in this reaction.
Table 2: Suzuki-Miyaura Coupling of Brominated Pyrazoles
| Bromopyrazole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole derivative | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/Water | 90 | 6 | High | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 70-80 | 18-22 | Good | [4] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | XPhos Pd G2 | - | - | - | - | High | [5] |
Note: A direct head-to-head comparison of the Suzuki-Miyaura coupling yields for 3-bromo-, 4-bromo-, and 5-bromo-1-ethyl-3-methyl-1H-pyrazole under the same conditions is not available in the literature. The presented data showcases conditions for successful couplings of various bromopyrazole-containing structures.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The reactivity of bromopyrazoles in the Heck reaction is also a key performance indicator.
Table 3: Heck Reaction of Brominated Pyrazoles
| Bromopyrazole Isomer | Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-allyl enaminones (in situ bromination) | - | Pd(OAc)2/Xantphos | K2CO3 | Toluene | 110 | 12 | Good | [6] |
| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Pd(OAc)2/PPh3 | Et3N | DMF | 100 | - | Good | [7] |
Note: As with other cross-coupling reactions, directly comparable data for the Heck reaction of the positional isomers of 1-ethyl-3-methyl-1H-pyrazole is scarce.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for the synthesis of acetylenic compounds.
Table 4: Sonogashira Coupling of Brominated Pyrazoles
| Bromopyrazole Isomer | Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)2/XPhos | Et3N | MeCN | 110 | - | High | [8] |
Note: The reactivity of different bromopyrazole isomers in the Sonogashira coupling is expected to follow similar trends as other cross-coupling reactions, though specific comparative data is limited.
Application in the Synthesis of JAK Inhibitors
Brominated pyrazoles are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of cancer and inflammatory diseases. The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cell growth, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases.
Caption: The JAK-STAT signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and comparative evaluation of brominated pyrazole isomers.
Caption: Synthesis and comparative reaction workflow.
Experimental Protocols
Protocol 1: General Procedure for Bromination of a Pyrazole using NBS
Materials:
-
Substituted pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask, dissolve the substituted pyrazole in DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add NBS in small portions over 20 minutes.
-
Continue stirring at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its completion by TLC.[1]
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
Materials:
-
4-Bromopyrazole derivative (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.5 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh3)4, and Na2CO3.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.[3]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound and its positional isomers are valuable intermediates in organic synthesis, particularly for the construction of complex molecules through cross-coupling reactions. While direct comparative data on the reactivity of these specific isomers is limited, general principles of pyrazole chemistry suggest that the 4-bromo isomer is often the most readily accessible through direct bromination. The choice of isomer for a particular synthetic route will depend on the desired final product and the specific reaction conditions to be employed. Further head-to-head comparative studies would be beneficial to fully elucidate the subtle differences in reactivity between these important building blocks.
References
- 1. books.rsc.org [books.rsc.org]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Validating the ¹H NMR Assignments of 4-bromo-1-ethyl-3-methyl-1H-pyrazole: A Comparative Guide
This guide provides a comparative analysis for the validation of ¹H NMR assignments for 4-bromo-1-ethyl-3-methyl-1H-pyrazole. Due to the absence of published experimental spectra for this specific compound, this guide employs a combination of theoretical predictions and comparisons with structurally related analogs to facilitate spectral interpretation and assignment. This approach is invaluable for researchers in synthetic chemistry and drug development for structural verification of novel pyrazole derivatives.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound and its non-brominated counterpart, 1-ethyl-3-methyl-1H-pyrazole. These predictions were generated using online NMR prediction tools. For validation and comparison, experimental data for the related compound, 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, is also included.[1] The inclusion of the non-brominated analog helps to illustrate the deshielding effect of the bromine atom on the pyrazole ring proton.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| This compound (Predicted) | H-5 | ~7.5 - 7.7 | s | - |
| -CH₂- (ethyl) | ~4.1 - 4.3 | q | ~7.3 | |
| -CH₃ (methyl) | ~2.2 - 2.4 | s | - | |
| -CH₃ (ethyl) | ~1.4 - 1.6 | t | ~7.3 | |
| 1-ethyl-3-methyl-1H-pyrazole (Predicted) | H-4 | ~5.9 - 6.1 | d | ~2.0 |
| H-5 | ~7.2 - 7.4 | d | ~2.0 | |
| -CH₂- (ethyl) | ~4.0 - 4.2 | q | ~7.3 | |
| -CH₃ (methyl) | ~2.1 - 2.3 | s | - | |
| -CH₃ (ethyl) | ~1.3 - 1.5 | t | ~7.3 | |
| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole [1] | H-pyrazole | 6.05 | s | - |
| -CH₂- (ethyl, C3) | 2.70-2.59 | m | - | |
| -CH₂- (ethyl, C5) | 2.70-2.59 | m | - | |
| -CH₃ (ethyl, C3) | 1.33-1.20 | m | - | |
| -CH₃ (ethyl, C5) | 1.33-1.20 | m | - | |
| Aromatic H | 7.55 (d), 7.29 (d) | d | 8.79, 8.05 |
Note: Predicted values are estimations from computational models and may vary from experimental results.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general procedure for the acquisition of a ¹H NMR spectrum, which can be adapted for the analysis of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with those of the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra can be acquired on a 400 MHz or 500 MHz spectrometer.
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
3. Data Acquisition:
-
A standard one-pulse sequence is typically used for ¹H NMR.
-
Key acquisition parameters to be set include:
-
Spectral Width: Approximately 16 ppm to cover the entire range of proton chemical shifts.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between pulses.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.
-
Phase and baseline corrections are performed to obtain a clean spectrum.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons for each resonance.
Validation Workflow
The validation of the ¹H NMR assignments for this compound can be approached through a logical workflow that combines theoretical prediction with empirical data from analogous compounds.
Caption: Workflow for the validation of ¹H NMR assignments.
This structured approach allows for a confident assignment of the proton signals for this compound, even in the absence of direct experimental data for the exact molecule. The comparison with both a non-brominated version and a similarly substituted pyrazole provides a robust framework for understanding the electronic effects of the substituents on the proton chemical shifts.
References
A Comparative Guide to Catalysts for Suzuki Coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of substituted pyrazoles is of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceutical agents. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with arylboronic acids, offering insights into catalyst performance, experimental conditions, and expected yields based on data from analogous systems.
Catalyst Performance Comparison
The choice of palladium catalyst and associated ligands is critical for achieving optimal results in the Suzuki coupling of heteroaryl halides like this compound. Below is a summary of the performance of several commonly employed catalytic systems, with data extrapolated from studies on structurally similar 4-bromopyrazoles.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 70-85 | [1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene | 100 | 12 | 80-98 | [1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 85-95 | [1] |
| RuPhos-Pd | RuPhos | K₃PO₄ | Isopropanol/H₂O | 110 (MW) | 0.05-0.12 | 85-96 |
Key Observations:
-
Traditional Catalysts: Pd(PPh₃)₄ is a widely used and effective catalyst, though it may require longer reaction times and higher temperatures compared to more modern systems.[1]
-
Buchwald Ligand Systems: Second-generation Buchwald precatalysts, such as XPhos Pd G2 and systems utilizing the SPhos ligand, often provide higher yields in shorter reaction times and at lower catalyst loadings.[1] These are particularly effective for challenging substrates.
-
Microwave-Assisted Synthesis: The use of catalysts like RuPhos-Pd in conjunction with microwave irradiation can dramatically reduce reaction times to mere minutes while maintaining excellent yields.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the Suzuki coupling of 4-bromopyrazole derivatives.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Seal the tube and heat the reaction mixture at 90°C for 6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling using RuPhos-Pd
This protocol is based on the efficient coupling of a similar 4-bromopyrazole derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
RuPhos-Pd (1 mol%)
-
K₃PO₄ (2.0 equiv)
-
Isopropanol
-
Water
Procedure:
-
In a microwave-safe vial, combine this compound, the arylboronic acid, RuPhos-Pd, and K₃PO₄.
-
Add isopropanol and water in a 10:1 ratio.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 110°C for 3-7 minutes under ambient pressure.
-
Monitor the reaction completion by TLC.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
References
A Comparative Analysis of the Biological Activities of Ethyl vs. Methyl Substituted Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity: A Tale of Two Alkyl Chains
The substitution of an ethyl or methyl group on the bromopyrazole core can significantly influence its anticancer potency. Structure-activity relationship (SAR) studies on various pyrazole derivatives suggest that the size and lipophilicity of the alkyl substituent play a crucial role in their interaction with biological targets.
Generally, increasing the alkyl chain length from methyl to ethyl can enhance lipophilicity, which may lead to improved cell membrane permeability and better target engagement. However, this is not a universal rule, and the optimal substituent often depends on the specific cancer cell line and the target protein.
Table 1: Comparative Anticancer Activity of Ethyl vs. Methyl Substituted Bromopyrazoles (Hypothetical Data Based on General SAR Principles)
| Compound ID | Substitution | Target Cell Line | IC50 (µM) | Reference |
| BromoPyrazole-CH3 | 1-Methyl | MCF-7 (Breast) | 15.2 | Fictional |
| BromoPyrazole-C2H5 | 1-Ethyl | MCF-7 (Breast) | 10.8 | Fictional |
| BromoPyrazole-CH3 | 1-Methyl | A549 (Lung) | 22.5 | Fictional |
| BromoPyrazole-C2H5 | 1-Ethyl | A549 (Lung) | 18.3 | Fictional |
| BromoPyrazole-CH3 | 1-Methyl | HCT116 (Colon) | 18.9 | Fictional |
| BromoPyrazole-C2H5 | 1-Ethyl | HCT116 (Colon) | 25.1 | Fictional |
Signaling Pathway: Inhibition of Cyclin-Dependent Kinases (CDKs)
Many pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The substitution at the N1 position of the pyrazole ring can influence the binding affinity to the ATP-binding pocket of CDKs.
Comparative Guide to Alternative Synthetic Methods for 4-bromo-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic methodologies for the preparation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole, a valuable building block in pharmaceutical and agrochemical research. The methods are evaluated based on reaction efficiency, reagent availability and safety, and operational simplicity. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active compounds. This compound is a key precursor for introducing further functionalization at the C4 position of the pyrazole ring, enabling the exploration of structure-activity relationships in drug discovery programs. This guide compares two primary synthetic strategies: a traditional two-step approach involving the synthesis of the pyrazole core followed by bromination, and a more streamlined one-pot synthesis.
Method 1: Two-Step Synthesis via Knorr Pyrazole Synthesis and Subsequent Bromination
This classical approach first constructs the 1-ethyl-3-methyl-1H-pyrazole ring through a Knorr-type condensation reaction, followed by regioselective bromination at the C4 position.
Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole
The reaction of a 1,3-dicarbonyl compound, pentane-2,4-dione (acetylacetone), with ethylhydrazine sulfate and a base yields a mixture of two regioisomers: 1-ethyl-3,5-dimethyl-1H-pyrazole and 1-ethyl-3-methyl-1H-pyrazole. The desired isomer, 1-ethyl-3-methyl-1H-pyrazole, is the major product.
Step 2: Bromination of 1-ethyl-3-methyl-1H-pyrazole
The synthesized 1-ethyl-3-methyl-1H-pyrazole is then brominated using N-Bromosuccinimide (NBS) in a suitable solvent to afford the final product. The electron-rich nature of the pyrazole ring directs the bromination to the C4 position.
Method 2: One-Pot Synthesis from a 1,3-Dicarbonyl Compound, Ethylhydrazine, and a Brominating Agent
This method offers a more convergent and atom-economical approach by combining the pyrazole ring formation and bromination in a single reaction vessel. This strategy avoids the isolation of the intermediate pyrazole, potentially saving time and resources. A notable variation of this method employs N-bromosaccharin as the brominating agent in a solvent-free reaction.
Comparison of Synthetic Methods
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Synthesis |
| Number of Steps | 2 | 1 |
| Starting Materials | Pentane-2,4-dione, Ethylhydrazine sulfate, N-Bromosuccinimide | Pentane-2,4-dione, Ethylhydrazine, N-Bromosaccharin |
| Reaction Time | Step 1: ~3 hours; Step 2: ~2 hours (Total ~5 hours) | ~40 minutes |
| Reaction Temperature | Step 1: Reflux (e.g., in Ethanol); Step 2: 0°C to room temperature | Room temperature |
| Overall Yield | Good to excellent (specific yield data not available) | Excellent (e.g., 92% for a similar reaction)[1] |
| Reagent Safety | Ethylhydrazine sulfate and NBS are hazardous. | N-Bromosaccharin is a stable solid and a reactive brominating agent.[1] |
| Work-up/Purification | Requires isolation of an intermediate; two separate work-ups. | Single work-up and purification step. |
| Scalability | Generally scalable. | Potentially more scalable due to fewer steps. |
Experimental Protocols
Method 1: Two-Step Synthesis
Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole (Adapted from Knorr Pyrazole Synthesis Protocols) [2][3][4]
-
Materials: Pentane-2,4-dione, Ethylhydrazine sulfate, Sodium hydroxide, Ethanol, Diethyl ether, Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in ethanol.
-
Add ethylhydrazine sulfate (1.0 eq) to the ethanolic NaOH solution and stir for 15 minutes at room temperature.
-
To this mixture, add pentane-2,4-dione (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography to isolate 1-ethyl-3-methyl-1H-pyrazole.
-
Step 2: Bromination of 1-ethyl-3-methyl-1H-pyrazole
-
Materials: 1-ethyl-3-methyl-1H-pyrazole, N-Bromosuccinimide (NBS), Chloroform (or another suitable solvent), Saturated aqueous sodium thiosulfate solution, Brine.
-
Procedure:
-
Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in chloroform in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Method 2: One-Pot Synthesis (Adapted from a solvent-free protocol)[1]
-
Materials: Pentane-2,4-dione, Ethylhydrazine, N-Bromosaccharin (NBSac), Silica gel supported sulfuric acid (H₂SO₄/SiO₂), n-Hexane.
-
Procedure:
-
In a mortar, grind pentane-2,4-dione (1.0 mmol), ethylhydrazine (1.0 mmol), and a catalytic amount of silica gel supported sulfuric acid (0.01 g).
-
Continue grinding the mixture at room temperature for approximately 30 minutes. The progress of the pyrazole formation can be monitored by TLC.
-
Once the formation of the intermediate pyrazole is complete, add N-bromosaccharin (1.0 mmol) to the mortar.
-
Continue to grind the mixture at room temperature for an additional 10 minutes.
-
Monitor the bromination reaction by TLC.
-
Upon completion, add n-hexane (10 mL) to the mixture and filter to remove the solid byproducts.
-
Wash the residue with n-hexane.
-
Evaporate the solvent from the filtrate to afford the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
-
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
Both the two-step and one-pot synthetic methods provide viable routes to this compound. The choice of method will depend on the specific requirements of the researcher. The two-step method, while longer, allows for the isolation and characterization of the intermediate pyrazole, which may be desirable in some contexts. The one-pot synthesis, on the other hand, offers significant advantages in terms of efficiency, reduced reaction time, and operational simplicity, making it an attractive option for rapid library synthesis and process development. The solvent-free nature of the adapted one-pot protocol further enhances its appeal from a green chemistry perspective. Researchers are encouraged to evaluate both methods based on the experimental details provided to determine the most suitable approach for their synthetic goals.
References
A Comparative Guide to the Electronic Properties of Substituted Pyrazoles: A DFT Perspective
For researchers, scientists, and drug development professionals, understanding the electronic landscape of heterocyclic compounds is paramount for predicting reactivity, designing novel materials, and developing new therapeutic agents. This guide provides a comparative analysis of the electronic properties of 4-bromo-1-ethyl-3-methyl-1H-pyrazole and related substituted pyrazoles, leveraging data from Density Functional Theory (DFT) calculations and experimental studies.
Comparison of Calculated Electronic Properties
The electronic properties of pyrazole derivatives are significantly influenced by the nature and position of their substituents. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment, provide valuable insights into the molecule's reactivity, stability, and intermolecular interactions.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| 4-bromo-3-methyl-1H-pyrazole | Not Specified | - | - | - | - | [1] |
| 3,4-dibromo-5-phenyl-1H-pyrazole | Not Specified | - | - | - | - | [2] |
| Bispyrazole Organic Cryptand (BPOC) | M06-2X/6-31G* | - | - | - | - | [3] |
| Pyrazine Analogs | Not Specified | - | - | Discussed | - | [4] |
| Thiazole-pyrazole derivative (CPTBN) | B3LYP/6-311G | - | - | Calculated | - | [5] |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | ~4.458 | - | [6] |
Note: Specific quantitative values for HOMO, LUMO, and dipole moments were not consistently provided in the abstracts of the search results. The table highlights the compounds for which these properties were investigated.
Based on the available data for related compounds, we can anticipate the electronic profile of this compound. The presence of a bromine atom, an electron-withdrawing group, at the 4-position is expected to lower both the HOMO and LUMO energy levels. The ethyl group at the 1-position and the methyl group at the 3-position, being weakly electron-donating, will likely raise these energy levels to a lesser extent. The overall effect on the HOMO-LUMO gap will depend on the interplay of these electronic influences.
Experimental and Computational Protocols
The determination of electronic properties of pyrazole derivatives relies on a combination of experimental techniques and computational modeling.
Experimental Methodologies
Spectroscopic techniques are the primary experimental methods for probing the electronic structure of molecules.
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be correlated with the HOMO-LUMO energy gap.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure and electron distribution within the molecule.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule and provides insights into the vibrational modes.[8][9]
Computational Methodologies: Density Functional Theory (DFT)
DFT has become a powerful tool for predicting the electronic properties of molecules with high accuracy.[5][6][10][11]
-
Geometry Optimization: The first step in a DFT calculation is to find the lowest energy structure of the molecule. This is typically done using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)).[5][6]
-
Frontier Molecular Orbital (FMO) Analysis: Once the geometry is optimized, the energies of the HOMO and LUMO are calculated. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.[4][6]
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are useful for identifying electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions and chemical reactions.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge distribution and delocalization.[12]
Workflow for DFT Calculations of Electronic Properties
The following diagram illustrates a typical workflow for performing DFT calculations to determine the electronic properties of a molecule like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asrjetsjournal.org [asrjetsjournal.org]
- 11. Synthesis, crystal and molecular structures, DFT calculations, spectroscopic (IR, NMR, UV–Vis), vibrational properties … [ouci.dntb.gov.ua]
- 12. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the stability of 4-bromo-1-ethyl-3-methyl-1H-pyrazole against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of 4-bromo-1-ethyl-3-methyl-1H-pyrazole against a curated set of structurally similar compounds. The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and ultimately, its safety and efficacy.[1] Understanding the degradation pathways and the intrinsic stability of a molecule is a mandatory step in the drug development process, as stipulated by regulatory bodies like the ICH.[2][3] This document outlines detailed experimental protocols for forced degradation studies and presents a comparative analysis based on plausible experimental outcomes.
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance under conditions more severe than standard storage to identify likely degradation products and establish degradation pathways.[3][4] The insights gained from these studies are crucial for developing stability-indicating analytical methods and for the rational design of stable pharmaceutical formulations.[1][4]
The compounds selected for this comparison allow for an objective assessment of how different substituents on the pyrazole ring influence its stability. The pyrazole scaffold itself is a common feature in many bioactive molecules, and understanding the impact of substitutions is key to medicinal chemistry.[5][6] The stability can be significantly affected by the electronic and steric properties of the substituents on the pyrazole ring.[5][7]
Comparative Stability Data
The following table summarizes the expected percentage degradation of this compound and its analogs under various stress conditions. The data, while illustrative, is based on established principles of chemical stability. For instance, the carbon-halogen bond strength generally follows the order C-Cl > C-Br > C-I, suggesting that iodo-substituted compounds may be less stable under conditions like photolysis.[8]
| Compound | Thermal Stress (80°C, 72h) | Photostability (ICH Q1B, 24h) | Oxidative Stress (3% H₂O₂, 24h) | Acid Hydrolysis (0.1M HCl, 80°C, 24h) | Base Hydrolysis (0.1M NaOH, 80°C, 24h) |
| This compound | ~ 4.5% | ~ 12.0% | ~ 8.5% | ~ 3.0% | ~ 6.5% |
| 4-chloro-1-ethyl-3-methyl-1H-pyrazole | ~ 4.0% | ~ 9.5% | ~ 8.0% | ~ 2.8% | ~ 6.0% |
| 4-iodo-1-ethyl-3-methyl-1H-pyrazole | ~ 5.0% | ~ 18.5% | ~ 9.0% | ~ 3.5% | ~ 7.0% |
| 1-ethyl-3-methyl-1H-pyrazole | ~ 3.0% | ~ 5.0% | ~ 10.5% | ~ 2.0% | ~ 4.0% |
| 4-bromo-1-H-3-methyl-1H-pyrazole | ~ 6.0% | ~ 15.0% | ~ 9.5% | ~ 4.0% | ~ 8.0% |
Experimental Protocols
Detailed methodologies for the key stability-indicating assays are provided below. These protocols are designed to be a starting point for researchers to perform forced degradation studies.[9]
Thermal Stability (Solid State)
-
Objective: To assess the effect of elevated temperature on the solid-state stability of the compound.
-
Procedure:
-
Accurately weigh approximately 10 mg of the compound into a clean, dry glass vial.
-
Place the uncapped vial in a calibrated oven maintained at 80°C ± 2°C.
-
After 72 hours, remove the vial and allow it to cool to room temperature in a desiccator.
-
Dissolve the contents in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.
-
Analyze the solution by a validated stability-indicating HPLC-UV method to determine the percentage of degradation.
-
A control sample, stored at 4°C in the dark, should be analyzed concurrently.
-
Photostability
-
Objective: To determine the compound's sensitivity to light exposure.
-
Procedure:
-
Prepare two solutions of the compound at a concentration of 1 mg/mL in a suitable solvent.
-
Transfer the solutions to quartz cuvettes.
-
Wrap one cuvette in aluminum foil to serve as the dark control.
-
Expose the unwrapped cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[3]
-
Maintain the temperature of the samples at ambient room temperature throughout the exposure period.
-
After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC-UV method.
-
Oxidative Stability
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Procedure:
-
Dissolve the compound in a suitable solvent to a concentration of 1 mg/mL.
-
To this solution, add an equal volume of 3% hydrogen peroxide solution.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Analyze the solution by a validated stability-indicating HPLC-UV method.
-
A control sample, where hydrogen peroxide is replaced with purified water, should be analyzed in parallel.
-
Acid and Base Hydrolysis
-
Objective: To assess the compound's stability in acidic and basic environments.
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1M hydrochloric acid to a final concentration of 1 mg/mL.
-
Base Hydrolysis: Dissolve the compound in 0.1M sodium hydroxide to a final concentration of 1 mg/mL.
-
Heat the solutions in a water bath at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the samples (the acidic sample with NaOH and the basic sample with HCl).
-
Dilute with a suitable solvent and analyze by a validated stability-indicating HPLC-UV method.
-
Control samples in purified water should be subjected to the same conditions.
-
Visualizations
Logical Workflow for Comparative Stability Assessment
Caption: Workflow for benchmarking chemical stability.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a kinase pathway.
Experimental Workflow for Photostability Testing
Caption: Workflow for photostability assessment.
References
- 1. sgs.com [sgs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijisrt.com [ijisrt.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazole derivatives, with a specific focus on the hypothetical SAR of 4-bromo-1-ethyl-3-methyl-1H-pyrazole analogues. Due to a lack of specific studies on this exact scaffold, this guide synthesizes findings from research on structurally related pyrazole derivatives to predict the influence of various substituents on biological activity. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on the pyrazole core.
Introduction to Pyrazole Derivatives in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. Structure-activity relationship studies have demonstrated that appropriate substitutions on the pyrazole ring can significantly enhance efficacy and selectivity.[2]
Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives
Based on the analysis of various substituted pyrazole derivatives, a hypothetical SAR for the this compound scaffold can be proposed. The following sections detail the likely influence of each substituent on the overall biological activity.
-
C4-Bromo Group: The bromine atom at the C4 position is expected to significantly influence the biological activity. Halogen substituents, particularly bromine and chlorine, are known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4] Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the pyrazole ring, potentially leading to stronger interactions with biological targets.[5] Studies on other pyrazole series have shown that halo-substituents can enhance antimicrobial and anticancer activities.[4][6]
-
N1-Ethyl Group: Alkylation at the N1 position is a common strategy in the design of pyrazole-based drugs. The ethyl group at this position is likely to contribute to the compound's lipophilicity and may influence its metabolic stability. The size and nature of the N1-substituent can also affect the orientation of the molecule within a biological target's binding site.[1][7]
-
C3-Methyl Group: The methyl group at the C3 position can also impact the compound's affinity for its target. Studies have shown that a methyl group at the C3 position can lead to a significant increase in affinity for certain enzymes.[8] This is likely due to favorable steric and hydrophobic interactions within the binding pocket.
-
C5-Position Modifications: The C5 position of the pyrazole ring presents a key opportunity for further derivatization to modulate biological activity. Introducing various substituents at this position could lead to derivatives with a range of activities. For instance, the introduction of aromatic or heteroaromatic rings could lead to π-π stacking interactions with the target protein, while the addition of hydrogen bond donors or acceptors could form specific interactions with key amino acid residues.
The diagram below illustrates the key positions on the this compound scaffold and the potential impact of modifications on its biological activity.
A diagram illustrating the hypothetical SAR of this compound derivatives.
Comparative Biological Activity Data of Representative Pyrazole Derivatives
To provide a quantitative basis for comparison, the following tables summarize the biological activities of various pyrazole derivatives from the literature. This data illustrates how different substitution patterns can influence anticancer and antimicrobial efficacy.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Pyrazole Core and Substituents | Cell Line | IC50 (µM) | Reference |
| 1 | 3-(4-bromophenyl)-...-pyrazole | MCF-7 | 5.8 | [6] |
| 2 | 3-(4-bromophenyl)-...-pyrazole | A549 | 8.0 | [6] |
| 3 | 1H-pyrazolo[3,4-d]pyrimidine derivative | A549 | 8.21 | [2] |
| 4 | 1H-pyrazolo[3,4-d]pyrimidine derivative | HCT116 | 19.56 | [2] |
| 5 | 5-alkylated selanyl-1H-pyrazole | HepG2 | 13.85 | [2] |
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Pyrazole Core and Substituents | Microorganism | MIC (µg/mL) | Reference |
| 6 | Pyrazole with chloro/bromo substituents | Staphylococcus aureus | - | [4] |
| 7 | Pyrazole with chloro/bromo substituents | Candida albicans | - | [4] |
| 8 | N-substituted-3,5-diphenyl-2-pyrazoline | Escherichia coli | 0.25 | [9] |
| 9 | N-substituted-3,5-diphenyl-2-pyrazoline | Streptococcus epidermidis | 0.25 | [9] |
Note: "-" indicates that the specific MIC value was not provided in the abstract, but the compounds were reported to be active.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of pyrazole derivatives.
4.1. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
4.2. Antimicrobial Activity: Broth Dilution Method
The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for SAR Studies
The following diagram outlines a typical experimental workflow for conducting SAR studies on novel pyrazole derivatives.
A diagram of the experimental workflow for SAR studies of pyrazole derivatives.
Conclusion
While specific SAR data for this compound derivatives is not yet available in the public domain, this guide provides a robust framework for understanding the potential contributions of each substituent to the overall biological activity. By leveraging the extensive research on analogous pyrazole structures, researchers can strategically design and synthesize novel derivatives with enhanced therapeutic potential. The provided experimental protocols and workflow offer a clear roadmap for the evaluation and optimization of these promising compounds. Further research is warranted to validate the hypothetical SAR presented here and to fully explore the therapeutic applications of this particular class of pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. srrjournals.com [srrjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 4-bromo-1-ethyl-3-methyl-1H-pyrazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-bromo-1-ethyl-3-methyl-1H-pyrazole based on available data for structurally similar compounds. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For this compound, a brominated pyrazole derivative, a cautious approach to waste management is necessary due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not located, analysis of SDSs for closely related brominated pyrazoles provides essential guidance on its safe disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). Based on information for similar compounds, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.
-
Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential to avoid inhalation of dust or vapors.[1][2]
Avoid all personal contact with the substance, including inhalation.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1][2]
Hazard Profile of Structurally Similar Compounds
Data from related brominated pyrazoles indicate a consistent hazard profile. These compounds are generally classified with the following hazards. It is prudent to assume that this compound exhibits similar properties.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation or damage. | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][2] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its containers is to treat it as hazardous waste.
-
Waste Collection:
-
Collect waste material in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical. Polyethylene or polypropylene containers are often suitable.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container tightly closed.
-
-
Professional Disposal:
-
Dispose of the contents and container through a licensed professional waste disposal service.[3] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Some safety data sheets for similar compounds suggest incineration in a chemical incinerator equipped with an afterburner and scrubber as a suitable disposal method.[4]
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control and Contain: Prevent the spill from entering drains or waterways.
-
Clean-up:
-
Personal Protection: Wear the appropriate PPE as described above during the entire clean-up process.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for 4-bromo-1-ethyl-3-methyl-1H-pyrazole
Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-bromo-1-ethyl-3-methyl-1H-pyrazole (CAS No. 65990-16-9). The following guidance is based on the safety data of structurally similar brominated pyrazole compounds and general principles for handling halogenated organic compounds. It is imperative to treat this compound with caution and handle it as potentially hazardous.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and compliance.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include skin irritation, serious eye irritation, and respiratory tract irritation. It may also be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[5] |
| Skin Protection | Chemical-Resistant Gloves and Lab Coat | Nitrile or neoprene gloves are recommended. A flame-retardant lab coat should be worn at all times.[6] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with an organic vapor cartridge is necessary when handling the solid compound outside of a fume hood or when dealing with solutions that may produce aerosols.[5] |
| Body Protection | Full Coverage Clothing and Closed-Toe Shoes | Long pants and closed-toe shoes are mandatory. For large-scale operations, chemical-resistant coveralls should be considered.[6] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don all required PPE as specified in Table 1.
3. Weighing and Aliquoting:
-
If the compound is a solid, handle it as a powder. Use a spatula for transfers to minimize dust generation.
-
For creating solutions, slowly add the compound to the solvent to avoid splashing.
4. Reaction Setup and Monitoring:
-
Conduct all reactions within the chemical fume hood.
-
Use appropriate glassware and ensure all connections are secure.
-
Continuously monitor the reaction for any unexpected changes.
5. Post-Handling Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) to decontaminate surfaces.
-
Properly dispose of all contaminated disposable materials in the designated halogenated organic waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after handling is complete.[2]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and weighing papers should be placed in a clearly labeled, sealed container for halogenated organic solid waste.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[10][11]
-
Empty Containers: "Empty" containers may still retain hazardous residue and should be triple-rinsed with an appropriate solvent. The rinsate should be collected as halogenated organic liquid waste. The rinsed container should then be disposed of as hazardous waste.
Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
- 1. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound Supplier & Distributor of CAS# 65990-16-9 [processpointchem.com]
- 5. fishersci.com [fishersci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical disposal | UK Science Technician Community [community.preproom.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
